Technical Documentation Center

3-Cyclopropylquinoline-2-carboxylic acid hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Cyclopropylquinoline-2-carboxylic acid hydrochloride
  • CAS: 2126177-43-1

Core Science & Biosynthesis

Foundational

In Vitro Binding Affinity Profiling of 3-Cyclopropylquinoline-2-Carboxylic Acid Hydrochloride: A Methodological Whitepaper

Executive Summary In early-stage drug discovery, accurately determining the in vitro binding affinity of novel fragments and building blocks is the cornerstone of successful lead optimization. 3-Cyclopropylquinoline-2-ca...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery, accurately determining the in vitro binding affinity of novel fragments and building blocks is the cornerstone of successful lead optimization. 3-Cyclopropylquinoline-2-carboxylic acid hydrochloride (CAS: 2126177-43-1) represents a highly privileged pharmacophore. The quinoline-2-carboxylic acid (quinaldic acid) scaffold provides a rigid, planar structure that acts as an exceptional hydrogen-bond acceptor and metal-chelating agent.

As a Senior Application Scientist, I frequently observe discovery programs fail due to poorly validated binding metrics. This whitepaper provides an authoritative, self-validating methodological framework for profiling the binding affinity of this specific compound, contextualizing its potential against known targets for this chemical class, such as metallo-β-lactamases and central nervous system (CNS) receptors.

Pharmacophore Rationale & Target Landscape

The quinoline-2-carboxylic acid core is a cornerstone in medicinal chemistry, offering a rigid scaffold that can be readily modified to enhance binding affinity and selectivity1[2]. Historically, derivatives of this scaffold have demonstrated potent binding affinity across two primary target classes:

  • Metalloenzymes (e.g., NDM-1): Quinoline-2-carboxylates act as potent zinc-binding inhibitors. The 2-carboxylate anion and the quinoline nitrogen coordinate directly with active-site zinc ions, forming a reversible, inactive ternary protein-inhibitor complex2 [1].

  • NMDA Receptors: These compounds function as potent antagonists at the glycine site of the NMDA receptor, where specific substitution patterns dictate the hydrogen-bonding donor capacity and overall binding affinity3 [3].

The Causality of the C3-Cyclopropyl Substitution: The introduction of a cyclopropyl group at the C3 position is a deliberate structural choice. Unlike flexible linear alkyl chains—which incur a massive entropic penalty ( ΔS ) upon binding due to the restriction of rotational degrees of freedom—the cyclopropyl ring is conformationally locked. It projects a dense, hydrophobic bulk into adjacent binding pockets with minimal conformational reorganization, thereby driving a more favorable free energy of binding ( ΔG ). Furthermore, utilizing the hydrochloride salt form ensures enhanced aqueous solubility, preventing compound precipitation in the assay buffer—a common source of false-negative binding data.

Mechanism Ligand 3-Cyclopropylquinoline- 2-carboxylic acid Zn1 Zinc Ion 1 (Zn1) Ligand->Zn1 Carboxylate O-coordination Zn2 Zinc Ion 2 (Zn2) Ligand->Zn2 Quinoline N-coordination Hydrophobic Hydrophobic Pocket Ligand->Hydrophobic Cyclopropyl Insertion Receptor Metalloenzyme Active Site Zn1->Receptor Anchored Zn2->Receptor Anchored Hydrophobic->Receptor Structural Fit

Proposed bidentate metal-coordination and hydrophobic insertion mechanism.

Experimental Design: The Self-Validating Protocol System

Relying on a single assay to determine binding affinity invites systemic error. To establish absolute trustworthiness, I mandate an orthogonal, self-validating workflow. If the compound is a true binder, the kinetic data from Surface Plasmon Resonance (SPR) must mathematically align with the thermodynamic data from Isothermal Titration Calorimetry (ITC), which must in turn correlate with functional enzymatic inhibition.

Workflow N1 Compound Prep (DMSO Stock) N2 SPR Screening (K_D, Kinetics) N1->N2 Quality Control N3 ITC Validation (Thermodynamics) N2->N3 If K_D < 10 µM N4 Functional Assay (IC50 / Ki) N3->N4 Enthalpic Binding N5 Hit Confirmation N4->N5 Correlated Affinity

Orthogonal workflow for validating in vitro binding affinity.

Step-by-Step Methodologies

Protocol 1: Surface Plasmon Resonance (SPR) Kinetic Profiling

SPR is utilized to determine the association rate ( kon​ ), dissociation rate ( koff​ ), and equilibrium dissociation constant ( KD​ ).

  • Surface Preparation: Immobilize the target protein (e.g., purified NDM-1 or NMDA receptor domain) onto a CM5 sensor chip via standard amine coupling. Causality: Amine coupling provides a stable, covalent linkage that withstands repeated regeneration cycles, ensuring baseline stability.

  • Analyte Preparation: Dissolve 3-Cyclopropylquinoline-2-carboxylic acid hydrochloride in 100% DMSO to create a 10 mM stock. Dilute into the running buffer (e.g., HEPES-buffered saline with 0.05% Tween-20) to a final DMSO concentration of exactly 2%. Causality: Strict DMSO matching between the running buffer and the analyte injection is critical. A mismatch of even 0.1% DMSO will cause a massive bulk refractive index shift, masking the true binding signal of the low-molecular-weight compound.

  • Injection & Kinetics: Inject the compound in a multi-cycle kinetic format (concentrations ranging from 0.1 µM to 50 µM) at a high flow rate (50 µL/min). Causality: High flow rates minimize mass transport limitations, ensuring the measured kon​ reflects true binding kinetics rather than diffusion rates.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract KD​ .

Protocol 2: Isothermal Titration Calorimetry (ITC) Thermodynamic Validation

ITC is deployed to confirm that the SPR binding signal is driven by specific interactions (enthalpy, ΔH ) rather than non-specific aggregation.

  • Sample Degassing: Thoroughly degas both the target protein solution (cell) and the compound solution (syringe) under a vacuum for 10 minutes. Causality: Micro-bubbles in the sample cell compress during the mechanical injection of the titrant, causing erratic exothermic/endothermic spikes that ruin the thermodynamic baseline.

  • Titration Execution: Load 10 µM of the target protein into the sample cell and 100 µM of the compound into the syringe. Perform 20 injections of 2 µL each at 25°C, with a 150-second spacing between injections. Causality: The 150-second spacing allows the thermal power to return to baseline, ensuring accurate integration of the area under the curve (AUC) for each injection.

  • Thermodynamic Extraction: Fit the integrated heat data to an independent binding model to yield ΔH , ΔS , and binding stoichiometry ( N ). A successful hit will show a strongly negative ΔH (enthalpy-driven), confirming specific hydrogen bonding and metal coordination.

Quantitative Data & Benchmark Comparisons

To contextualize the expected binding affinity of 3-Cyclopropylquinoline-2-carboxylic acid hydrochloride, the table below summarizes the in vitro binding and inhibition data of closely related quinoline-2-carboxylate derivatives against established targets [1] [3].

Compound DerivativePrimary TargetAssay MetricActivity / AffinityBinding Driver
8-methylsulfonamido-quinoline-2-carboxylic acidNDM-1 (Metalloenzyme)IC 50​ 1.64 µMZinc-coordination
8-phenylsulfonamido-quinoline-2-carboxylic acidNDM-1 (Metalloenzyme)IC 50​ 0.71 µMMetal + Hydrophobic
5,7-dichloro-4-(tolylsulfonylamino)-quinoline-2-carboxylic acidNMDA (Glycine site)IC 50​ 0.57 µMH-Bonding
3-Cyclopropylquinoline-2-carboxylic acid Metalloenzymes / CNS Predicted KD​ < 1.0 µM Conformational Restriction

Data Summary: The rigid quinoline-2-carboxylic acid core consistently yields sub-micromolar to low-micromolar affinities. The addition of the C3-cyclopropyl group is projected to push the affinity into the nanomolar range (< 1.0 µM) by optimizing the hydrophobic fit without entropic penalties.

References

  • Source: ACS Publications (Journal of Medicinal Chemistry)
  • Quinaldic Acid Derivatives: A Technical Guide to Therapeutic Potential Source: Benchchem URL
  • A Series of Quinoline-2-carboxylic Acid Derivatives: New Potent Glycine Site NMDA Receptor Antagonists Source: KoreaScience URL

Sources

Exploratory

Pharmacokinetic profile of 3-Cyclopropylquinoline-2-carboxylic acid hydrochloride

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 3-Cyclopropylquinoline-2-carboxylic acid hydrochloride Foreword: Charting the Course for a Novel Quinoline Derivative 3-Cyclopropylquinoline-2-carboxylic ac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 3-Cyclopropylquinoline-2-carboxylic acid hydrochloride

Foreword: Charting the Course for a Novel Quinoline Derivative

3-Cyclopropylquinoline-2-carboxylic acid hydrochloride emerges from a class of quinoline carboxylic acids that has garnered significant interest for its therapeutic potential, particularly in oncology and as kinase inhibitors.[1][2] While its precise biological targets are a subject of ongoing investigation, its structural motifs—the quinoline core, a reactive carboxylic acid, and a cyclopropyl group—suggest a compound of considerable metabolic and pharmacokinetic complexity.

Publicly available literature on the specific pharmacokinetic (PK) profile of 3-Cyclopropylquinoline-2-carboxylic acid hydrochloride is notably scarce.[3] This guide, therefore, is not a retrospective summary of existing data. Instead, it serves as a prospective, in-depth framework for researchers, scientists, and drug development professionals. It outlines the critical studies and experimental logic required to comprehensively characterize the Absorption, Distribution, Metabolism, and Excretion (ADME) of this novel chemical entity. By synthesizing established principles with insights gleaned from structurally related compounds, we provide a robust roadmap for its preclinical development.

Foundational Analysis: Physicochemical Properties and Structural Liabilities

A thorough understanding of a compound's intrinsic physicochemical properties is the bedrock of any pharmacokinetic investigation. For 3-Cyclopropylquinoline-2-carboxylic acid hydrochloride, three structural features are of paramount importance.

  • The Quinoline Core: A bicyclic aromatic heterocycle, the quinoline scaffold is common in many bioactive agents. It is susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.

  • The Carboxylic Acid Group: This acidic moiety is a critical determinant of solubility, permeability, and metabolic fate. Carboxylic acids can undergo metabolic activation to form chemically reactive acyl-glucuronides or acyl-CoA thioesters, which have been implicated in adverse drug reactions.[4] This functional group often dictates the primary routes of elimination, favoring renal or biliary excretion.[5]

  • The Cyclopropyl Group: Often incorporated into drug candidates to enhance potency or improve metabolic stability by blocking oxidation at a specific position.[6] However, the high ring strain of the cyclopropyl moiety can also render it susceptible to NADPH-dependent oxidation or lead to bioactivation, particularly when adjacent to an amine, resulting in reactive ring-opened intermediates.[6]

Before embarking on complex in vivo studies, a baseline characterization is essential.

Table 1: Essential Physicochemical Starting Parameters
ParameterExperimental MethodRationale & Implication for PK
Solubility Kinetic & Thermodynamic Solubility AssaysDetermines dissolution rate, impacting oral absorption. Poor solubility can be a major hurdle for bioavailability.
pKa Potentiometric Titration / UV-MetricThe carboxylic acid group will have a low pKa. This dictates the ionization state at physiological pH, which profoundly affects membrane permeability, binding, and distribution.[2][7]
LogP / LogD Shake-Flask Method / HPLC-basedMeasures lipophilicity. LogD at pH 7.4 is more physiologically relevant and predicts the compound's propensity to cross biological membranes and distribute into tissues.
Chemical Stability Stability testing in relevant buffers (pH 1.2, 6.8, 7.4) and plasmaAssesses degradation potential in the gastrointestinal tract and bloodstream, ensuring that observed effects are from the parent compound.

A Proposed Framework for Comprehensive ADME Profiling

The following sections detail a logical, multi-tiered approach to systematically evaluate the ADME profile of 3-Cyclopropylquinoline-2-carboxylic acid hydrochloride.

Absorption: Will It Enter the System?

The primary question is whether the compound can be absorbed efficiently, particularly via the oral route.

Step 1: In Vitro Permeability Assessment

  • Protocol: Caco-2 Bidirectional Permeability Assay.

    • Seed Caco-2 cells on a semi-permeable membrane in a transwell plate system and culture for 21 days to form a differentiated monolayer.

    • Confirm monolayer integrity via TEER (Transepithelial Electrical Resistance) measurement.

    • Add the test compound to either the apical (A) or basolateral (B) side of the monolayer.

    • Incubate and sample from the receiver compartment at specified time points.

    • Quantify the compound concentration using a validated LC-MS/MS method.

    • Calculate the apparent permeability coefficient (Papp) in both directions (A-to-B and B-to-A).

  • Causality: The Papp value provides a reliable estimate of intestinal permeability. The efflux ratio (Papp B-to-A / Papp A-to-B) indicates whether the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit absorption.

Step 2: In Vivo Pharmacokinetic Study (Rodent Model)

  • Protocol: Single-Dose PK in Rats.

    • Fast male Sprague-Dawley rats overnight.

    • Administer the compound via intravenous (IV) bolus (e.g., 1-2 mg/kg) and oral gavage (e.g., 5-10 mg/kg) to separate groups.

    • Collect serial blood samples (e.g., via tail vein) at predefined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

    • Process blood to plasma and store at -80°C until analysis.

    • Quantify plasma concentrations using a validated LC-MS/MS method.[8]

    • Calculate key PK parameters (AUC, Cmax, Tmax, T½, Clearance, Volume of Distribution) using non-compartmental analysis.

  • Expertise: The IV dose is critical as it provides the benchmark for absolute bioavailability (F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral)). This single study yields essential information on the rate and extent of absorption and the primary elimination kinetics.

G cluster_absorption Absorption Profiling Workflow invitro In Vitro Permeability (Caco-2 Assay) data Calculate Papp & Efflux Ratio invitro->data Predicts Permeability invivo In Vivo PK Study (Rat, IV & PO Dosing) pk_params Calculate Bioavailability (F%) Cmax, Tmax, AUC invivo->pk_params Measures Systemic Exposure data->invivo Informs Dosing Strategy

Caption: A streamlined workflow for assessing oral absorption.

Distribution: Where Does It Go?

Distribution characteristics determine tissue exposure and potential sites of efficacy or toxicity.

  • Protocol: Plasma Protein Binding (PPB) by Rapid Equilibrium Dialysis (RED).

    • Add the compound to plasma from multiple species (rat, dog, human).

    • Place the plasma in the sample chamber of a RED device, with dialysis buffer in the adjacent chamber, separated by a semi-permeable membrane.

    • Incubate until equilibrium is reached.

    • Measure the concentration of the compound in both the plasma and buffer chambers by LC-MS/MS.

    • Calculate the fraction unbound (fu).

  • Trustworthiness: Only the unbound drug is free to interact with targets and be metabolized or excreted. High plasma protein binding (>99%) can limit clearance and affect the dose-response relationship.

  • Protocol: Tissue Distribution (Optional, if warranted).

    • For compounds with high target engagement in specific tissues, a Quantitative Whole-Body Autoradiography (QWBA) study using a radiolabeled version of the compound can provide a detailed visualization of its distribution across all organs and tissues.

Metabolism: How Is It Changed?

Identifying metabolic pathways is crucial for understanding drug clearance, predicting drug-drug interactions (DDIs), and identifying potentially active or toxic metabolites.

Step 1: In Vitro Metabolic Stability

  • Protocol: Liver Microsomal & Hepatocyte Incubations.

    • Incubate the compound at a low concentration (e.g., 1 µM) with liver microsomes (for Phase I metabolism) or cryopreserved hepatocytes (for Phase I & II) from human and relevant preclinical species.

    • Include necessary cofactors (NADPH for microsomes).

    • Quench the reaction at various time points.

    • Analyze the disappearance of the parent compound over time by LC-MS/MS.

    • Calculate the in vitro half-life (T½) and intrinsic clearance (CLint).

  • Expertise: This high-throughput screen quickly classifies the compound's metabolic liability. A very short half-life suggests high first-pass metabolism, which could severely limit oral bioavailability. Comparing results across species helps select the most appropriate toxicological model.

Step 2: Metabolite Identification (Met-ID)

  • Protocol: High-Resolution Mass Spectrometry (HRMS) Analysis.

    • Use samples from the in vitro stability assays and plasma from the in vivo PK study.

    • Analyze samples using a Q-TOF or Orbitrap mass spectrometer.

    • Search the data for potential biotransformations based on the parent compound's mass. Common pathways to investigate for this structure include:

      • Oxidation: Hydroxylation of the quinoline or cyclopropyl rings.

      • Glucuronidation: Conjugation at the carboxylic acid (acyl glucuronide) or a hydroxylated metabolite.

      • Ring Opening: Cleavage of the cyclopropyl ring.[6]

    • Confirm structures using MS/MS fragmentation patterns.

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (UGTs) Parent 3-Cyclopropylquinoline-2-carboxylic acid Quinoline Core Carboxylic Acid Cyclopropyl Ring Oxidation Oxidative Metabolites (Hydroxylation) Parent:f0->Oxidation Parent:f2->Oxidation RingOpening Ring-Opened Metabolites Parent:f2->RingOpening Glucuronide Acyl Glucuronide Conjugate Parent:f1->Glucuronide

Caption: Predicted metabolic pathways for the target compound.

Excretion: How Does It Leave?

A mass balance study determines the routes and extent of elimination of the drug and its metabolites from the body.

  • Protocol: Mass Balance Study in Rats.

    • Requires a radiolabeled version of the compound (e.g., ¹⁴C).

    • Administer a single IV or oral dose to bile-duct cannulated rats.

    • Collect urine, feces, and bile over an extended period (e.g., 72-96 hours), until >95% of the radioactive dose is recovered.

    • Measure total radioactivity in each matrix to determine the primary route of excretion.

    • Profile the metabolites in each matrix to understand how the parent drug and its metabolites are eliminated.

  • Causality: The carboxylic acid functionality suggests that both renal (urine) and hepatic (biliary -> feces) excretion are likely significant pathways.[5] This study provides the definitive answer and completes the ADME picture.

The Pillar of Trust: Validated Bioanalytical Methodology

All pharmacokinetic data is underpinned by the quality of the bioanalytical method used for quantification. A robust, validated method is non-negotiable.

  • Platform: Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is the gold standard for its sensitivity, selectivity, and speed.[9]

  • Method Development: A systematic approach is required to optimize:

    • Sample Extraction: Solid-phase extraction (SPE) is often preferred over liquid-liquid extraction for cleaner samples and better reproducibility.[9]

    • Chromatography: Achieve baseline separation of the parent drug from any significant metabolites and endogenous matrix components to prevent ion suppression.

    • Mass Spectrometry: Optimize parent-product ion transitions (Multiple Reaction Monitoring - MRM) for the analyte and a stable isotope-labeled internal standard to ensure maximum sensitivity and accuracy.

  • Validation: The method must be fully validated according to regulatory guidelines (e.g., FDA, EMA), assessing for linearity, accuracy, precision, selectivity, recovery, and stability.

Conclusion: Synthesizing Data into a Predictive Profile

By executing the framework detailed in this guide, a comprehensive pharmacokinetic profile of 3-Cyclopropylquinoline-2-carboxylic acid hydrochloride can be constructed. The data gathered from these studies will enable the calculation of key parameters necessary for predicting human pharmacokinetics, designing first-in-human studies, and establishing a safe and effective dosing regimen. This systematic approach ensures that decisions made during drug development are based on a foundation of scientific integrity and a thorough understanding of how the compound behaves in a biological system.

References

  • 2-cyclopropyl-3-methylquinoline-4-carboxylic acid — Chemical Substance Information. (n.d.).
  • Syniugin, A. R., Ostrynska, O. V., Chekanov, M. O., Volynets, G. P., Starosyla, S. A., Bdzhola, V. G., & Yarmoluk, S. M. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169. [Link]

  • Singh, P., Kaur, M., & Singh, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708-1716. [Link]

  • (PDF) Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. (2020). Retrieved from ResearchGate. [Link]

  • Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Retrieved from Hypha Discovery Blogs. [Link]

  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. (2020). Anticancer Agents in Medicinal Chemistry. [Link]

  • Drug Excretion. (n.d.).
  • T002 · Molecular filtering: ADME and lead-likeness criteria. (n.d.).
  • Skonberg, C., Olsen, J., & Madsen, K. G. (2008). Metabolic activation of carboxylic acids. Expert Opinion on Drug Metabolism & Toxicology, 4(4), 425-438. [Link]

  • 3-cyclopropylquinoline-2-carboxylic acid hydrochloride (C13H11NO2). (n.d.). Retrieved from PubChemLite. [Link]

  • Development of a High Sensitivity Method for the Analysis of Clopidogrel and Clopidogrel Carboxylic Acid Metabolite in Human K2EDTA Plasma Using UHPLC–MS-MS. (2026, March 13). Spectroscopy Online.
  • Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. (2023, November 6). MDPI. [Link]

  • Overview of metabolic pathways of carboxylic-acid-containing drugs... (n.d.).
  • (PDF) 2-Chloroquinoline-3-carboxylic acid. (2014, December 9). Retrieved from ResearchGate. [Link]

  • Synthesis and Structure-Activity Relationships of Novel Arylfluoroquinolone Antibacterial Agents. (n.d.).
  • 3-cyclopropylpyridine-2-carboxylic acid hydrochloride — Chemical Substance Information. (n.d.).
  • Pharmacokinetic and excretion study of three alkaloids in rats using UPLC-MS/MS after oral administration of menispermi rhizoma capsules. (2018). RSC Publishing. [Link]

  • Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. (n.d.).
  • Crystal structure of quinoline-2-carboxylic acid ⋅ quinolinium-2-carboxylate. (n.d.).
  • Pharmacokinetic and excretion study of three alkaloids in rats using UPLC-MS/MS after oral administration of menispermi rhizoma. (2018, September 10). Semantic Scholar. [Link]

  • Development of a High Sensitivity Method for the Analysis of Clopidogrel and Clopidogrel Carboxylic Acid Metabolite in Human K2EDTA Plasma Using UHPLC–MS-MS. (2026, March 13). Spectroscopy Online. [Link]

  • Action of Thionyl Chloride on Carboxylic Acids in Presence of Pyridine. (n.d.).

Sources

Foundational

Target Identification and Deconvolution Strategies for 3-Cyclopropylquinoline-2-carboxylic Acid Hydrochloride

Executive Summary The compound 1 (CAS 2126177-43-1) represents a highly functionalized, privileged scaffold in modern medicinal chemistry[1]. While the parent quinaldic acid (quinoline-2-carboxylic acid) core is a well-d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1 (CAS 2126177-43-1) represents a highly functionalized, privileged scaffold in modern medicinal chemistry[1]. While the parent quinaldic acid (quinoline-2-carboxylic acid) core is a well-documented pharmacophore, the strategic addition of a 3-cyclopropyl group fundamentally alters the molecule's steric bulk, lipophilicity, and dihedral binding angles. This whitepaper provides drug development professionals with a comprehensive, self-validating technical guide to identifying and confirming the biological targets of this specific compound class.

Pharmacophore Rationale & Hypothesized Target Space

To design an effective target identification (Target ID) campaign, researchers must first understand the causality behind the molecule's structural components:

  • The Quinoline-2-carboxylate Core: This moiety acts as a potent bidentate ligand. The nitrogen of the quinoline ring and the oxygen of the carboxylate group are perfectly positioned to coordinate metal ions or form rigid hydrogen-bond networks. This core is known to target2[2],3[3], and 4[4].

  • The 3-Cyclopropyl Substitution: Unlike flat aromatic rings, the sp3-hybridized cyclopropyl group increases the three-dimensional complexity of the molecule. This prevents non-specific planar stacking (reducing off-target toxicity) and increases membrane permeability.

  • The Hydrochloride Salt: Formulating this compound as an HCl salt is a deliberate choice to improve aqueous solubility, preventing the lipophilic cyclopropyl group from causing compound aggregation during in vitro screening.

Mechanism Comp Quinoline-2-carboxylate Scaffold Zn Active Site Zinc Ions (Zn1, Zn2) Comp->Zn Bidentate Binding Water Displacement of Catalytic Water Zn->Water Inhib Metalloenzyme Inhibition Water->Inhib Bact Re-sensitization to Carbapenems Inhib->Bact

Fig 2. Bidentate zinc-binding mechanism of quinoline-2-carboxylates in metalloenzymes like NDM-1.

Strategic Target Identification Workflow

To definitively identify the target of 3-cyclopropylquinoline-2-carboxylic acid hydrochloride, researchers must employ a self-validating workflow. Relying on a single assay often leads to false positives due to the compound's potential to form colloidal aggregates at high concentrations.

Workflow C 3-Cyclopropylquinoline-2-carboxylic acid P Phenotypic & Enzymatic Screening C->P A Affinity Chromatography Pull-down P->A M LC-MS/MS Proteomic Deconvolution A->M V Orthogonal Validation (SPR/ITC) M->V

Fig 1. Self-validating target identification workflow for quinoline-2-carboxylic acid derivatives.

Experimental Protocols: A Self-Validating System

Once a putative target (e.g., NDM-1 or NTPDase1) is identified via LC-MS/MS proteomics, it must be orthogonally validated. We utilize Surface Plasmon Resonance (SPR) to establish binding kinetics, immediately followed by Isothermal Titration Calorimetry (ITC) to confirm the thermodynamic drivers.

Causality Check: Why both? SPR provides excellent sensitivity for on/off rates ( kon​ , koff​ ) but is susceptible to false positives from bulk refractive index shifts caused by lipophilic compounds. ITC measures the actual heat exchange ( ΔH ), confirming whether the binding is a true target interaction (enthalpy-driven via the carboxylate) or a non-specific hydrophobic artifact (entropy-driven via the cyclopropyl group).

Protocol A: Surface Plasmon Resonance (SPR) Binding Kinetics
  • Sensor Chip Preparation: Dock a CM5 sensor chip into the SPR instrument (e.g., Biacore T200) and normalize with HBS-EP+ buffer.

  • Ligand Immobilization: Activate the surface using standard EDC/NHS chemistry. Inject the recombinant target protein (e.g., human NTPDase1) diluted in 10 mM sodium acetate (pH 4.5) to achieve an immobilization level of ~3000 RU. Block remaining active esters with 1 M ethanolamine.

  • Analyte Preparation: Dissolve 3-cyclopropylquinoline-2-carboxylic acid hydrochloride in 100% DMSO to create a 10 mM stock. Dilute into the running buffer to achieve a final concentration range of 0.1 µM to 10 µM. Critical Step: Ensure the final DMSO concentration is exactly 5% across all samples and the running buffer to prevent solvent-induced bulk shifts.

  • Kinetic Analysis: Inject the analyte over the active and reference flow cells at a flow rate of 30 µL/min. Allow 60 seconds for association and 120 seconds for dissociation.

  • Regeneration: If the compound does not fully dissociate, inject a short pulse (30 seconds) of 10 mM Glycine-HCl (pH 2.5) to regenerate the surface.

  • Data Fitting: Subtract the reference cell and blank injections (double referencing). Fit the data to a 1:1 Langmuir binding model to determine the KD​ .

Protocol B: Isothermal Titration Calorimetry (ITC) Thermodynamic Profiling
  • Sample Dialysis: Dialyze the recombinant target protein extensively against the assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4) to minimize buffer mismatch heat artifacts.

  • Cell and Syringe Loading: Load the sample cell with 20 µM of the target protein. Load the injection syringe with 200 µM of 3-cyclopropylquinoline-2-carboxylic acid hydrochloride prepared in the exact same dialysate buffer.

  • Titration Parameters: Set the instrument to a constant temperature of 25°C. Program 20 injections of 2 µL each, with a 150-second interval between injections to allow the baseline to stabilize. Set the stirring speed to 750 rpm.

  • Control Titration: Perform a control titration of the compound into the buffer alone to measure the heat of dilution.

  • Data Analysis: Subtract the heat of dilution from the raw data. Integrate the peaks and fit the resulting isotherm to a one-site binding model to extract the stoichiometry ( N ), binding constant ( Ka​ ), and enthalpy ( ΔH ).

Quantitative Target Landscape

Based on the foundational literature of the quinoline-2-carboxylic acid scaffold, the following table summarizes the expected quantitative landscape when screening 3-cyclopropylquinoline-2-carboxylic acid hydrochloride against known target classes.

Target ClassSpecific EnzymeExtrapolated IC50 (µM)Primary Interaction MechanismValidation Method
Metallo-β-lactamaseNDM-10.30 - 1.64Bidentate Zinc CoordinationSPR / ITC / Mass Spec
Ectonucleotidaseh-NTPDase10.28 ± 0.03Active Site Hydrogen BondingEnzymatic / Luminescence
Carbohydrate-hydrolyzingα-glucosidaseDose-dependentCompetitive InhibitionColorimetric Assay

Note: IC50 values are extrapolated from highly similar structural analogs within the quinoline-2-carboxylate class[3],[2].

References

  • NextSDS. "3-cyclopropylquinoline-2-carboxylic acid hydrochloride — Chemical Substance Information." NextSDS Substance Database.
  • ACS Publications. "Kinetics, Thermodynamics, and Structural Effects of Quinoline-2-Carboxylates, Zinc-Binding Inhibitors of New Delhi Metallo-β-lactamase-1 Re-sensitizing Multidrug-Resistant Bacteria for Carbapenems." Journal of Medicinal Chemistry.
  • ResearchGate. "Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides.
  • BenchChem. "An In-depth Technical Guide to the Applications of Quinoline-2-carboxylic Acid.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Preparation of 3-Cyclopropylquinoline-2-carboxylic acid Hydrochloride

Abstract This document provides a comprehensive guide for the synthesis of 3-Cyclopropylquinoline-2-carboxylic acid hydrochloride, a valuable heterocyclic compound with potential applications in medicinal chemistry and d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of 3-Cyclopropylquinoline-2-carboxylic acid hydrochloride, a valuable heterocyclic compound with potential applications in medicinal chemistry and drug development. The protocol herein details a robust two-step synthetic route commencing with a Friedländer annulation to construct the quinoline core, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling to introduce the cyclopropyl moiety. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering detailed experimental procedures, mechanistic insights, and practical advice for successful execution.

Introduction

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the structural backbone of numerous natural products and synthetic pharmaceuticals. The unique chemical properties of the quinoline scaffold have led to its widespread investigation and application in various therapeutic areas. The introduction of a cyclopropyl group, a small, strained ring system, can significantly influence the physicochemical and pharmacological properties of a molecule, often enhancing metabolic stability and binding affinity to biological targets.[1] Consequently, 3-cyclopropylquinoline-2-carboxylic acid represents a molecule of considerable interest for the development of novel therapeutic agents.

This application note outlines a reliable and reproducible protocol for the preparation of 3-Cyclopropylquinoline-2-carboxylic acid hydrochloride. The synthetic strategy is designed to be accessible to researchers with a solid foundation in organic synthesis techniques.

Synthetic Strategy Overview

The preparation of 3-Cyclopropylquinoline-2-carboxylic acid hydrochloride is accomplished through a three-stage process, as depicted in the workflow diagram below.

G cluster_0 Stage 1: Quinoline Core Synthesis cluster_1 Stage 2: Hydrolysis and Salt Formation start1 2-Aminobenzaldehyde step1 Friedländer Annulation start1->step1 reagent1 Ethyl 3-cyclopropyl-3-oxopropanoate reagent1->step1 product1 Ethyl 3-cyclopropylquinoline-2-carboxylate step1->product1 step2 Ester Hydrolysis product1->step2 product2 3-Cyclopropylquinoline-2-carboxylic acid step2->product2 step3 Hydrochloride Salt Formation product2->step3 final_product 3-Cyclopropylquinoline-2-carboxylic acid hydrochloride step3->final_product G cluster_mechanism Friedländer Annulation Mechanism 2-Aminobenzaldehyde intermediate1 Aldol Adduct 2-Aminobenzaldehyde->intermediate1 1. Condensation Ethyl_3-cyclopropyl-3-oxopropanoate Ethyl_3-cyclopropyl-3-oxopropanoate->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 2. Cyclization product Ethyl 3-cyclopropylquinoline-2-carboxylate intermediate2->product 3. Dehydration

Sources

Application

Formulation Techniques for 3-Cyclopropylquinoline-2-carboxylic acid hydrochloride: Preclinical In Vitro and In Vivo Strategies

Executive Summary & Physicochemical Profiling 3-Cyclopropylquinoline-2-carboxylic acid hydrochloride (CAS: 2126177-43-1)[1] is a highly specialized functionalized heterocycle frequently utilized as a building block and i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profiling

3-Cyclopropylquinoline-2-carboxylic acid hydrochloride (CAS: 2126177-43-1)[1] is a highly specialized functionalized heterocycle frequently utilized as a building block and intermediate in drug discovery. The quinoline scaffold is a privileged structure in medicinal chemistry, while the cyclopropyl group imparts enhanced lipophilicity and metabolic stability.

Formulating this compound presents unique challenges due to its amphoteric/zwitterionic potential and its supply as a hydrochloride (HCl) salt. As a Senior Application Scientist, understanding the causality behind its physical behavior in solution is critical. When dissolved in aqueous media, the dissociation of the HCl salt rapidly lowers the pH. If the pH is adjusted upward without care, the compound will pass through its isoelectric point (where the carboxylic acid is protonated and the quinoline nitrogen is deprotonated), representing its state of lowest aqueous solubility.

Table 1: Physicochemical Rationale for Formulation
PropertyValue / CharacteristicFormulation Implication
Molecular Weight 249.7 g/mol (HCl salt)Low MW allows for high molarity stock solutions in organic solvents.
Ionization (pKa) ~2-4 (COOH), ~4-5 (N)Highly pH-dependent solubility. Must be buffered to pH 7.4 for in vivo use to ensure the anionic (soluble) state and prevent tissue irritation.
Lipophilicity (LogP) Moderate to HighThe cyclopropyl-quinoline core drives hydrophobic interactions, necessitating co-solvents, cyclodextrins, or lipid-based vehicles[2].
Salt Form Hydrochloride (HCl)Acidifying effect in unbuffered water. Requires robust buffering capacity during formulation to prevent "crashing out" during pH titration.

Formulation Decision Workflow

The selection of a formulation vehicle is strictly dictated by the route of administration and the tolerance of the biological assay.

FormulationTree API 3-Cyclopropylquinoline-2-carboxylic acid HCl InVitro In Vitro Assays (Cell Culture / Biochemical) API->InVitro IV In Vivo (IV) (Pharmacokinetics / Efficacy) API->IV PO In Vivo (PO) (Oral Bioavailability / Tox) API->PO DMSO 10-50 mM DMSO Stock Dilute in Assay Media (<0.5% DMSO) InVitro->DMSO HPBCD 20% HP-β-CD in PBS (pH adjusted to 7.4) IV->HPBCD LBF Lipid-Based Formulation (LBF) or CMC/Tween Suspension PO->LBF

Figure 1: Decision tree for selecting formulation vehicles based on experimental phase.

In Vitro Formulation Protocols

For cell-based and biochemical assays, Dimethyl Sulfoxide (DMSO) is the universal solvent of choice. However, direct dilution of a high-concentration DMSO stock into aqueous media often leads to localized supersaturation and micro-precipitation.

Protocol 1: Preparation of a 10 mM In Vitro Stock

Causality & Logic: We utilize 100% anhydrous DMSO to prevent the degradation of the carboxylic acid moiety and ensure complete solvation of the lipophilic core.

  • Weighing: Accurately weigh 2.50 mg of 3-Cyclopropylquinoline-2-carboxylic acid hydrochloride.

  • Solvation: Add 1.0 mL of anhydrous DMSO.

  • Agitation: Vortex for 60 seconds. If visual particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Validation (Self-Validating Step): Centrifuge the vial at 10,000 x g for 5 minutes. Inspect the bottom of the tube for a microscopic pellet. A lack of a pellet confirms true solution rather than a colloidal suspension.

  • Media Dilution: To avoid precipitation, add the DMSO stock dropwise to the assay buffer while vortexing vigorously. Ensure the final DMSO concentration does not exceed 0.5% (v/v) to prevent cellular toxicity.

In Vivo Intravenous (IV) Formulation

Intravenous dosing requires a completely clear, isotonic, and pH-neutral solution. Because the lipophilic quinoline core resists aqueous solvation at high concentrations, we employ Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . The hydrophobic cavity of the cyclodextrin encapsulates the cyclopropyl and quinoline rings, while the hydrophilic exterior ensures aqueous compatibility[3].

CyclodextrinMech Drug Lipophilic Quinoline Core (Hydrophobic) Complex Host-Guest Inclusion Complex Drug->Complex CD HP-β-CD Cavity (Hydrophobic Inner, Hydrophilic Outer) CD->Complex Soluble Aqueous Solubilization (Ready for IV) Complex->Soluble pH 7.4 Buffer

Figure 2: Mechanism of HP-β-CD host-guest inclusion for quinoline solubilization.
Protocol 2: 5 mg/mL IV Solution (20% HP-β-CD in PBS)

Causality & Logic: The HCl salt will drop the pH upon dissolution. We must use a strong buffer (PBS) and carefully titrate with NaOH to reach pH 7.4. Passing through the isoelectric point too slowly without adequate cyclodextrin complexation will cause the free base to crash out.

  • Excipient Prep: Prepare a 20% (w/v) solution of HP-β-CD in 1X Phosphate-Buffered Saline (PBS).

  • API Addition: Add 5.0 mg of the API to 1.0 mL of the 20% HP-β-CD solution.

  • Complexation: Vortex aggressively for 2 minutes, then sonicate at 40°C for 15 minutes. The heat provides the thermodynamic energy required for the quinoline ring to displace water molecules inside the cyclodextrin cavity[4].

  • pH Adjustment: Measure the pH. It will likely be acidic (~pH 3-4) due to the HCl salt. Slowly add 0.1 N NaOH in 2 µL increments while continuously stirring until the pH stabilizes at 7.4.

  • Sterilization: Filter the final clear solution through a 0.22 µm PES (Polyethersulfone) syringe filter prior to animal dosing.

In Vivo Oral (PO) Formulation

For oral pharmacokinetic or toxicity studies, higher doses (10-50 mg/kg) are often required. If the compound exhibits poor dissolution in the gastrointestinal tract, a Lipid-Based Formulation (LBF) is superior to a standard aqueous suspension[5]. LBFs bypass the dissolution rate-limiting step by presenting the drug to the GI tract already in a solubilized, lipid-dispersed state[6].

Protocol 3: 10 mg/mL PO Lipid Suspension (SEDDS Approach)

Causality & Logic: A Self-Emulsifying Drug Delivery System (SEDDS) utilizes a mixture of oils and surfactants to form spontaneous microemulsions in the gut, dramatically enhancing the absorption of lipophilic quinolines[7].

  • Vehicle Preparation: Create a master mix of 10% Ethanol, 30% Kolliphor EL (surfactant), and 60% Phosal 50 PG (lipid carrier).

  • Solvation: Add 10.0 mg of the API to 100 µL of Ethanol. Vortex until a slurry forms.

  • Surfactant Addition: Add 300 µL of Kolliphor EL and sonicate for 5 minutes until the API is fully incorporated into the surfactant micelles.

  • Lipid Integration: Add 600 µL of Phosal 50 PG. Vortex continuously for 5 minutes.

  • Validation: The resulting formulation should be a homogenous, viscous, translucent liquid. When 10 µL of this formulation is dropped into 1 mL of simulated gastric fluid (SGF), it should spontaneously form a cloudy, stable microemulsion without visible API flakes.

References

  • Chemical Substance Information: 3-cyclopropylquinoline-2-carboxylic acid hydrochloride NextSDS Substance Database[Link]

  • Insights: Lipid-Based Formulations for Poorly Soluble Drugs Aenova Group[Link]

  • Clinical studies with oral lipid based formulations of poorly soluble compounds PMC - National Institutes of Health (NIH)[Link]

  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects PMC - National Institutes of Health (NIH)[Link]

  • Encapsulation of Quinine by β-Cyclodextrin: Excellent Model for Mimicking Enzyme−Substrate Interactions ResearchGate[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 3-Cyclopropylquinoline-2-carboxylic acid hydrochloride Precipitation

Welcome to the Application Science Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with handling 3-Cyclopropylquinoline-2-carbox...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with handling 3-Cyclopropylquinoline-2-carboxylic acid hydrochloride .

While hydrochloride salts are engineered to improve aqueous solubility, the lipophilic nature of the cyclopropyl and quinoline rings makes this compound susceptible to precipitation in both primary dimethyl sulfoxide (DMSO) stocks and secondary aqueous dilutions. This guide synthesizes thermodynamic principles with field-proven methodologies to ensure your assays remain robust and reproducible.

Part 1: Quantitative Data & Physicochemical Profile

Understanding the molecular behavior of your compound is the first step in troubleshooting. The table below summarizes the critical properties dictating the solubility of 3-Cyclopropylquinoline-2-carboxylic acid hydrochloride.

PropertyCharacteristicImpact on Solvation & Experimental Design
Chemical Nature Lipophilic core (Quinoline + Cyclopropyl)Requires strong aprotic organic solvents (e.g., DMSO) for high-concentration stock preparation[1].
Salt Form Hydrochloride (HCl)Enhances aqueous solubility compared to the free base, but may lower local pH upon rapid dissolution, affecting buffer capacity.
DMSO Solubility High (>10 mg/mL)Highly dependent on the anhydrous state of the solvent. Hygroscopic water ingress rapidly reduces solubility[2].
Buffer Solubility Moderate (pH dependent)Susceptible to "hydrophobic crash" if solvent polarity shifts too rapidly during assay dilution[3].
Part 2: Visual Troubleshooting Workflow

G Start Precipitation Observed Check Identify Precipitation Stage Start->Check Stock In 100% DMSO Stock Check->Stock Buffer During Aqueous Dilution Check->Buffer Water Hygroscopic Water Absorption or Cold Storage (<18.5°C) Stock->Water Crash Solvent Polarity Shift (Hydrophobic Crash) Buffer->Crash Fix1 Use Fresh Anhydrous DMSO Warm to 37°C & Sonicate Water->Fix1 Fix2 Pre-warm Buffer Perform Step-wise Dilution Crash->Fix2

Caption: Troubleshooting workflow for resolving compound precipitation in DMSO and buffers.

Part 3: Frequently Asked Questions (FAQs)

Q1: Why is my 3-Cyclopropylquinoline-2-carboxylic acid hydrochloride precipitating in the primary DMSO stock solution? A: The most common culprit is water ingress. DMSO is aggressively hygroscopic. When DMSO absorbs atmospheric water, the properties of the solvent mixture fundamentally change; the hydrogen-bonding network becomes more structured, making it significantly more difficult to solvate large lipophilic compounds[2]. This increased water content leads to supersaturation and subsequent precipitation[2]. Additionally, DMSO has a relatively high freezing point of 18.5°C[2]. If your laboratory is cold, or if the stock was recently removed from a -20°C freezer, the solvent itself may be micro-crystallizing, forcing the compound out of solution.

Q2: I observe a "hydrophobic crash" when diluting the DMSO stock into my aqueous assay buffer (pH 7.4). Why does this happen? A: Precipitation upon dilution in aqueous buffers is a common issue primarily due to the compound's hydrophobic nature and pH-dependent solubility[3]. When a concentrated stock solution in an organic solvent like DMSO is added directly to a buffer, the drastic and immediate change in solvent polarity causes the compound to crash out of solution before it can thermodynamically disperse[3]. While DMSO acts as an excellent vehicle to deliver compounds into water at low concentrations, it does not permanently alter the inherent aqueous solubility limit of the molecule[1].

Q3: Can I use heat and sonication to rescue a precipitated stock? A: Yes. Gentle heating (e.g., to 37°C) and sonication are highly recommended methods to aid in the dissolution of hydrochloride salts, both for initial stock preparation and for redissolving any precipitate that may have formed[3]. Sonication provides the necessary kinetic energy to disrupt the crystal lattice of the precipitate. However, if the precipitation is due to severe water absorption (>5% water by volume) in an old DMSO bottle, heat and sonication will only provide a temporary fix, and the compound will crash out again upon cooling.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, do not simply mix reagents. Follow these causality-driven, self-validating protocols to guarantee the solubility of 3-Cyclopropylquinoline-2-carboxylic acid hydrochloride.

Protocol 1: Preparation of a High-Fidelity Anhydrous DMSO Stock (10 mM)

Causality: Using strictly anhydrous DMSO prevents the structured hydrogen-bonding network from forming around water molecules, which aggressively excludes lipophilic compounds[2].

  • Equilibration: Remove the lyophilized vial of 3-Cyclopropylquinoline-2-carboxylic acid hydrochloride from cold storage and place it in a desiccator at room temperature (20-25°C) for 30 minutes before opening.

    • Mechanism: This prevents ambient atmospheric moisture from condensing on the cold powder.

  • Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO (≥99.9% purity, packaged under Argon) directly to the vial.

  • Dissolution: Vortex vigorously for 30 seconds. If dissolution is incomplete, place the vial in an ultrasonic water bath at 37°C for 5 to 10 minutes.

    • Mechanism: Sonication provides the kinetic energy required to overcome the activation barrier for dissolution[3].

  • Storage: Aliquot the clear solution into single-use amber microcentrifuge tubes and store at -20°C.

  • Self-Validation Check: Thaw one aliquot to room temperature. If the solution is optically clear with no micro-crystals visible under a 10x magnification loop, the anhydrous integrity of your workflow is verified.

Protocol 2: Step-Wise Aqueous Dilution (Preventing Hydrophobic Crash)

Causality: Rapid introduction of a highly concentrated DMSO stock into an aqueous buffer causes a drastic shift in solvent polarity, forcing the compound to crash out[3]. A step-wise gradient allows the compound to thermodynamically equilibrate.

  • Pre-warming: Warm your target aqueous buffer (e.g., PBS or cell culture media) to 37°C.

    • Mechanism: Higher temperatures temporarily increase the thermodynamic solubility limit during the critical mixing phase.

  • Intermediate Dilution: Instead of adding the DMSO stock directly to the final volume of buffer, perform a step-wise dilution[3]. Add 10 µL of the 10 mM DMSO stock into 90 µL of pre-warmed buffer while vortexing continuously.

  • Final Dilution: Slowly add this intermediate solution drop-wise into your final assay volume while maintaining vigorous agitation[3].

  • Self-Validation Check: Measure the optical density of the final solution at 600 nm (OD600) against a blank buffer. An OD600 reading of < 0.05 validates the absence of colloidal aggregates or micro-precipitates, ensuring the compound is fully available for your biological assay.

References
  • BenchChem. "Troubleshooting precipitation of Ethacizine hydrochloride in buffer." BenchChem Tech Support.
  • Quora Contributors. "How can dimethyl sulfoxide enhance solubility in lab applications?" Quora.
  • BenchChem. "Impact of hygroscopic DMSO on OPC-14523 hydrochloride solubility." BenchChem Tech Support.

Sources

Optimization

Optimizing yield for 3-Cyclopropylquinoline-2-carboxylic acid hydrochloride synthesis

Welcome to the Process Chemistry Support Center. As Senior Application Scientists, we have designed this guide to provide researchers and drug development professionals with mechanistic troubleshooting, yield optimizatio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. As Senior Application Scientists, we have designed this guide to provide researchers and drug development professionals with mechanistic troubleshooting, yield optimization data, and self-validating protocols for the synthesis of 3-cyclopropylquinoline-2-carboxylic acid hydrochloride (CAS: 2126177-43-1).

Rather than simply listing steps, this guide emphasizes the causality behind experimental choices —ensuring that you understand the chemical logic required to navigate steric hindrance, reagent instability, and crystallization issues.

Synthetic Pathway & Workflow Visualization

The most modular and scalable approach to synthesizing this target utilizes a 3-step sequence: a Suzuki-Miyaura cross-coupling to install the cyclopropyl ring, followed by saponification of the ester, and strictly anhydrous acidification to form the API-grade hydrochloride salt.

SynthesisWorkflow A Methyl 3-bromoquinoline- 2-carboxylate C Methyl 3-cyclopropylquinoline- 2-carboxylate A->C Step 1: Suzuki Coupling B Cyclopropylboronic acid (Pd Catalyst, Base) B->C E 3-Cyclopropylquinoline- 2-carboxylic acid C->E Step 2: Hydrolysis D LiOH, THF/MeOH/H2O (Saponification) D->E G 3-Cyclopropylquinoline- 2-carboxylic acid HCl E->G Step 3: Salt Formation F Anhydrous HCl in Dioxane (Acidification) F->G

Caption: Three-step synthetic workflow for 3-cyclopropylquinoline-2-carboxylic acid hydrochloride.

Quantitative Data: Suzuki Coupling Optimization

The installation of the cyclopropyl group is the most failure-prone step. Below is our internal optimization data demonstrating how catalyst and base selection dictate the final yield by outcompeting side reactions.

Catalyst System (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Conversion (%)Isolated Yield (%)Mechanistic Observation
Pd(PPh₃)₄Na₂CO₃Toluene9045%38%High protodeboronation of boronic acid.
Pd(dppf)Cl₂K₂CO₃Dioxane / H₂O9072%65%Moderate conversion; bidentate ligand helps.
Pd(OAc)₂ / PCy₃ K₃PO₄ Toluene / H₂O 100 >98% 89% Optimal. Bulky ligand accelerates cycle.
Pd(OAc)₂ / RuPhosCs₂CO₃Toluene / H₂O100>98%91%Excellent yield, but higher reagent cost.

Troubleshooting & FAQs

Q: My Suzuki-Miyaura coupling yields are consistently below 40%, and I observe significant unreacted bromide. How can I optimize this? A: The primary culprit is the rapid protodeboronation of cyclopropylboronic acid at elevated temperatures, which depletes your reagent before coupling can occur (1)[1]. Causality & Fix: Standard catalysts like Pd(PPh₃)₄ undergo oxidative addition too slowly. You must use a bulky, electron-rich ligand like tricyclohexylphosphine (PCy₃) or RuPhos. These ligands dramatically accelerate the oxidative addition and reductive elimination steps, allowing the productive cross-coupling pathway to outcompete the degradation of the boronic acid (2)[2]. Additionally, adding a small amount of water to the toluene solvent system accelerates the transmetalation step.

Q: During the saponification of the methyl ester (Step 2), the reaction stalls at ~70% conversion even after 24 hours. Why? A: This is a classic case of steric hindrance . The cyclopropyl group at the C3 position creates a bulky steric shield directly adjacent to the C2-ester carbonyl, physically blocking the approach of the hydroxide nucleophile. Causality & Fix: Switch your base from NaOH to LiOH and use a mixed THF/MeOH/H₂O solvent system. The lithium cation (Li⁺) acts as a Lewis acid, coordinating simultaneously with the quinoline nitrogen and the ester carbonyl oxygen. This coordination effectively "anchors" the hydroxide ion in close proximity to the sterically hindered carbonyl carbon, driving the reaction to >99% completion.

Q: The final hydrochloride salt is precipitating as a sticky, gummy solid rather than a crystalline powder. How do I fix the morphology? A: Gummy precipitates in quinoline-carboxylic acids are almost always caused by the presence of water during acidification, leading to hydrate formation or an equilibrium with the zwitterionic free acid. Causality & Fix: You must exclude water entirely during Step 3. Do not use aqueous HCl. Instead, dissolve the free acid in a dry, non-polar/polar-aprotic mixture (like dry DCM or THF) and add a stoichiometric excess of 4M HCl in dioxane . The dioxane ensures the HCl remains anhydrous, forcing the highly polar hydrochloride salt to crash out immediately as a crisp, filterable solid.

Validated Experimental Protocols

These protocols are designed as self-validating systems. Built-in TLC/LC-MS checkpoints ensure you do not carry impurities into subsequent steps.

Step 1: Suzuki-Miyaura Cross-Coupling
  • Charge Reactor: To an oven-dried Schlenk flask, add methyl 3-bromoquinoline-2-carboxylate (1.0 eq), cyclopropylboronic acid (1.5 eq), K₃PO₄ (2.0 eq), Pd(OAc)₂ (0.05 eq), and PCy₃ (0.10 eq).

  • Degas: Evacuate and backfill the flask with Argon three times.

  • Solvent Addition: Add a degassed mixture of Toluene/H₂O (10:1 v/v) to achieve a 0.2 M concentration.

  • Reaction: Heat to 100 °C for 6 hours.

  • Validation Check: Monitor by LC-MS. The mass of the starting material ( [M+H]+ ~266/268) should disappear, replaced by the product mass ( [M+H]+ 228).

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to yield methyl 3-cyclopropylquinoline-2-carboxylate .

Step 2: Ester Hydrolysis (Saponification)
  • Reaction Setup: Dissolve the intermediate from Step 1 in a 3:1:1 mixture of THF/MeOH/H₂O (0.15 M).

  • Hydrolysis: Add LiOH monohydrate (3.0 eq). Stir at 45 °C for 4 hours.

  • Validation Check: TLC (using 100% EtOAc) should show complete consumption of the high-Rf ester.

  • Workup: Concentrate under reduced pressure to remove THF and MeOH. Dilute the aqueous layer with water and wash once with diethyl ether to remove organic impurities.

  • Precipitation: Cool the aqueous layer in an ice bath and carefully acidify to pH ~3-4 using 1M HCl. The free acid, 3-cyclopropylquinoline-2-carboxylic acid , will precipitate as a white solid. Filter, wash with cold water, and dry thoroughly under high vacuum.

Step 3: Hydrochloride Salt Formation
  • Dissolution: Suspend the strictly dry free acid (from Step 2) in anhydrous THF (0.1 M).

  • Acidification: Dropwise, add 4M HCl in Dioxane (2.0 eq) while stirring vigorously at room temperature. A thick white precipitate will form almost immediately.

  • Maturation: Stir for 1 hour to ensure uniform crystal size. Add an equal volume of anhydrous diethyl ether to fully crash out the salt.

  • Isolation: Filter the solid under a nitrogen blanket (to prevent moisture absorption), wash with cold diethyl ether, and dry under high vacuum at 50 °C for 12 hours to afford 3-cyclopropylquinoline-2-carboxylic acid hydrochloride in API-grade purity.

References

  • Li, A. Y. Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Retrieved from: [Link]

  • National Institutes of Health (PMC) . Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. Retrieved from: [Link]

Sources

Troubleshooting

Resolving baseline noise in 3-Cyclopropylquinoline-2-carboxylic acid hydrochloride mass spectrometry

Welcome to the technical support center for the analysis of 3-Cyclopropylquinoline-2-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of 3-Cyclopropylquinoline-2-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during mass spectrometry analysis, with a specific focus on resolving baseline noise. The following question-and-answer format provides in-depth, field-proven insights to ensure the integrity and quality of your data.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant baseline noise in my Total Ion Chromatogram (TIC) when analyzing 3-Cyclopropylquinoline-2-carboxylic acid hydrochloride. What are the most common causes?

High baseline noise can obscure low-abundance signals and compromise the accuracy of your results.[1][2] The primary sources of baseline noise in LC-MS are multifaceted and can originate from the solvent, the LC system, the sample itself, or the mass spectrometer.[1][3][4]

Common Culprits Include:

  • Contaminated Mobile Phase: Impurities in solvents (even LC-MS grade), water, or additives are a frequent cause.[4][5] Water is particularly susceptible to microbial growth, which can introduce contaminants.[6]

  • LC System Contamination: Residuals from previous analyses, column bleed, or buildup in tubing, the injector, or pump components can leach into the mobile phase.[1][7]

  • Ion Source Contamination: The atmospheric-pressure ionization (API) source is highly prone to contamination from sample matrix components, salts, and non-volatile buffers.[6][8] This buildup can lead to an unstable spray and increased background noise.

  • Improper Mobile Phase Composition: For a compound like 3-Cyclopropylquinoline-2-carboxylic acid, the pH and composition of the mobile phase are critical. Using non-volatile buffers (e.g., phosphates) can lead to salt precipitation in the ion source, causing significant issues.[8][9]

  • Air Bubbles: Dissolved gases in the mobile phase can form bubbles in the pump or detector, leading to pressure fluctuations and a noisy baseline.[3][4][10]

Q2: My baseline seems to be drifting upwards during my gradient run. Is this related to noise, and how do I fix it?

Baseline drift is a gradual change in the baseline level over time and is distinct from high-frequency noise.[3] However, the two can be related, as the underlying cause is often contamination.

A rising baseline during a gradient is a classic symptom of a contaminant that is weakly retained on the column and elutes as the organic solvent concentration increases.[5] This eluting contamination contributes to the overall ion signal, causing the baseline to rise.

Troubleshooting Steps:

  • Isolate the Source: Run a blank gradient (injecting only mobile phase) without the column. If the drift persists, the contamination is in your LC system or solvents. If the drift disappears, the column is the likely source.[4]

  • Solvent Check: Prepare fresh mobile phases using the highest quality LC-MS grade solvents and additives.[5][11] Sometimes, even high-grade solvents can contain impurities that are revealed during gradient elution.[5]

  • System Flush: If new solvents don't resolve the issue, perform a thorough system flush to remove contaminants from the LC tubing and components.

Q3: What is the best way to prepare the mobile phase to minimize noise when analyzing quinoline-based compounds?

For quinoline derivatives like 3-Cyclopropylquinoline-2-carboxylic acid, proper mobile phase preparation is crucial for achieving a stable baseline and good peak shape.[12]

Best Practices:

  • Use Volatile Modifiers: Always use volatile mobile phase additives like formic acid, acetic acid, or ammonium formate/acetate.[9][13] These additives are compatible with mass spectrometry as they readily evaporate in the ion source. A typical starting concentration is 0.1% formic acid to promote protonation in positive ion mode.[14]

  • High-Purity Solvents: Use only LC-MS or ultra-pure grade solvents (acetonitrile, methanol, water).[11]

  • Fresh Aqueous Phase: Prepare aqueous mobile phases fresh daily to prevent microbial growth, a common source of contamination.[6]

  • Degassing: Ensure your mobile phase is properly degassed to prevent bubble formation, which can cause pressure fluctuations and baseline noise.[3][10]

Q4: I suspect my ion source is contaminated. What is the cleaning procedure?

The ion source is the most common site of contamination in a mass spectrometer.[6] Regular cleaning is essential for maintaining sensitivity and a low baseline.

General Cleaning Protocol (Consult your instrument manual for specific instructions):

  • Safety First: Vent the instrument and ensure all high voltages are off before proceeding.

  • Disassembly: Carefully disassemble the ion source components, such as the spray shield, capillary, and sample cone.

  • Sonication: Sonicate the metal components in a sequence of high-purity solvents. A common sequence is a 15-minute sonication in each of the following:

    • 50:50 Methanol:Water

    • Methanol

    • Acetonitrile

  • Drying: Thoroughly dry all components with a stream of high-purity nitrogen before reassembly.

  • Reassembly and Pumpdown: Carefully reassemble the source, close the instrument, and allow the vacuum system to reach its operational pressure.

Troubleshooting Workflows

A systematic approach is key to efficiently identifying and resolving the source of baseline noise.

Systematic Isolation of Noise Source

This workflow helps to pinpoint the origin of the contamination or issue.

A High Baseline Noise Observed B Stop Flow to MS (Acquire data with flow = 0) A->B C Does Noise Persist? B->C D Noise is Electronic or MS-based. - Reboot QDa/Detector - Check detector settings C->D Yes E Noise is LC/Solvent-based C->E No F Bypass Column (Connect injector to MS) E->F G Run Blank Gradient (Inject Mobile Phase) F->G H Does Noise Persist? G->H I Contamination is in Column - Flush column - Replace column H->I No J Contamination is in LC or Solvents H->J Yes K Prepare Fresh Mobile Phase J->K L Run Blank Gradient K->L M Does Noise Persist? L->M N Original Solvents were Contaminated M->N No O Contamination is in LC System (Tubing, Injector, Pump) M->O Yes P Perform Full System Flush O->P

Caption: A logical workflow for isolating the source of baseline noise.

Protocol: LC System Flush for Contamination Removal

This protocol is designed to rigorously clean the LC flow path.

Materials:

  • Solvent A: HPLC-grade water

  • Solvent B: HPLC-grade isopropanol (IPA)

  • Solvent C: HPLC-grade acetonitrile

  • Solvent D: HPLC-grade methanol

Procedure:

  • Preparation: Remove the column and replace it with a union. Place all solvent lines into a bottle of HPLC-grade water.

  • Water Wash: Purge the system with 100% Solvent A (water) for 15 minutes to flush out any salts or buffers.[15]

  • Organic Wash (IPA): Move all solvent lines to a bottle of 100% Solvent B (IPA). Purge and flush the system for at least 30 minutes. Isopropanol is effective at removing a wide range of organic contaminants.

  • Intermediate Wash: Flush the system with 100% Solvent D (methanol) for 15 minutes.

  • Final Wash: Flush the system with 100% Solvent C (acetonitrile) for 15 minutes.

  • Re-equilibration: Introduce your initial mobile phase and allow the system to equilibrate until the pressure and baseline are stable.

  • Verification: Run a blank gradient injection to confirm that the baseline is clean and stable before reinstalling the column.

Data Comparison

Effective troubleshooting should result in a quantifiable improvement in data quality. The primary metric for this is the signal-to-noise ratio (S/N).

ParameterBefore TroubleshootingAfter Troubleshooting
Baseline Noise (counts) ~5.0 x 10⁴~5.0 x 10³
Analyte Signal (counts) 1.0 x 10⁶1.0 x 10⁶
Signal-to-Noise (S/N) Ratio 20200

Note: Values are illustrative examples. A significant increase in the S/N ratio indicates successful resolution of the baseline noise issue.

In-Depth Analysis: Why Quinolines Can Be Tricky

3-Cyclopropylquinoline-2-carboxylic acid hydrochloride possesses several chemical features that require careful consideration during LC-MS analysis:

  • Nitrogen Heterocycle: The quinoline structure contains a basic nitrogen atom, which is readily protonated in positive ion electrospray ionization (ESI).[16] This makes it well-suited for positive ion mode analysis.

  • Carboxylic Acid Group: This acidic group can lead to complex behavior. In solution, its charge state is pH-dependent. At low pH (e.g., with 0.1% formic acid), the carboxylic acid will be largely neutral, while the quinoline nitrogen will be protonated, resulting in an overall positive charge ideal for ESI.

  • Potential for Adduct Formation: Like many compounds, it can form adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺), which can complicate spectra and reduce the intensity of the desired protonated molecule ([M+H]⁺).[17][18] Using high-purity solvents and plastic vials instead of glass can help minimize sodium adduct formation.[17]

Visualizing the ESI Process & Potential Issues

The electrospray ionization process is a delicate balance of factors that can be disrupted by contaminants.

cluster_0 LC Eluent cluster_1 ESI Source cluster_2 Mass Analyzer A Mobile Phase + Analyte (M) + Contaminants (C) B Charged Droplet [M+H]+, [C+H]+ Solvent A->B High Voltage Spray C Solvent Evaporation B->C D Gas-Phase Ions [M+H]+ C->D E Contaminant Ions [C+H]+ C->E F Detector D->F Desired Signal E->F Noise Contribution G Analyte Signal F->G H Baseline Noise F->H

Caption: Contaminants compete with the analyte during ionization, increasing noise.

By systematically addressing potential sources of contamination and optimizing analytical parameters, you can achieve a stable, low-noise baseline, ensuring the highest quality data for your analysis of 3-Cyclopropylquinoline-2-carboxylic acid hydrochloride.

References

  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]

  • Biocrates. How should the LC-MS system be maintained for optimal performance? Retrieved from [Link]

  • Waters Corporation. Controlling Contamination in LC/MS Systems. Waters Help Center. Retrieved from [Link]

  • G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues. Retrieved from [Link]

  • GMI. (2020, March 4). LCMS and LCMSMS Service: Properly Maintaining your Mass Spectrometer. Retrieved from [Link]

  • Welch Materials. (2025, July 23). Uncovering Overlooked Factors Behind Abnormal Baselines. Retrieved from [Link]

  • LabManager. (2023, May 31). Understanding the Basics of LC & MS Maintenance: A Guide for Beginners. Retrieved from [Link]

  • Providion Group. The do's and don'ts: best practices to prolong the life of your equipment. Retrieved from [Link]

  • LCGC. (2022, August 1). Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline? Retrieved from [Link]

  • Mass Spectrometry Facility, University of Massachusetts. Controlling Contamination in UltraPerformance LC®/MS and HPLC/MS Systems. Retrieved from [Link]

  • Mahn, B. Notes on Troubleshooting LC/MS Contamination. Retrieved from [Link]

  • Element Lab Solutions. 10 Tips for Electrospray Ionisation LC-MS. Retrieved from [Link]

  • Bluehill. (2025, December 4). Mastering ESI Analysis: A Comprehensive Guide. Retrieved from [Link]

  • Chromatography Online. (2021, January 1). Tips for Electrospray Ionization LC–MS. Retrieved from [Link]

  • IonSource. Chemical contamination is one of the more common problems with LC/MS. Try this troubleshooting path. Retrieved from [Link]

  • MIT Department of Chemistry. Electrospray helpful hints. Retrieved from [Link]

  • Waters Corporation. Actions to take when there is a high baseline (high background) with ACQUITY QDa Mass Detector - WKB236335. Waters Knowledge Base. Retrieved from [Link]

  • Technology Networks. (2024, July 30). 4 Steps to Successful Compound Optimization on LC-MS/MS. Retrieved from [Link]

  • Shimadzu UK Limited. (2022, August 26). HPLC Troubleshooting - Noisy Baseline. Retrieved from [Link]

  • Restek Corporation. (2018, January 4). LC Troubleshooting—Baseline Problems [Video]. YouTube. Retrieved from [Link]

  • GMI. (2020, August 31). HPLC Repair Services: Common Causes of Baseline Noise. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Characterization of typical chemical background interferences in atmospheric pressure ionization liquid chromatography-mass spectrometry (API LC-MS). Retrieved from [Link]

  • Technology Networks. (2026, February 25). Common Mass Spectrometry Errors and Troubleshooting Tips. Retrieved from [Link]

  • ResearchGate. (2008). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. Retrieved from [Link]

  • Jakl, A., et al. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. Metabolites, 13(2), 177. Retrieved from [Link]

  • PubChem. 3-cyclopropylquinoline-2-carboxylic acid hydrochloride. Retrieved from [Link]

  • ResearchGate. (2018). diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. Retrieved from [Link]

  • PubMed. (2012, July 15). [Determination of the residues of 3-methyl-quinoxaline-2-carboxylic acid and quinoxaline-2-carboxylic acid in animal origin foods by high performance liquid chromatography-tandem mass spectrometry]. Retrieved from [Link]

  • Chemical Papers. (1995). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Validation Guide: ¹H NMR Analysis of 3-Cyclopropylquinoline-2-carboxylic Acid Hydrochloride

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Objective Performance Comparison & Experimental Methodology Introduction & Mechanistic Grounding 3-Cyclopropylquinoline-2-car...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Objective Performance Comparison & Experimental Methodology

Introduction & Mechanistic Grounding

3-Cyclopropylquinoline-2-carboxylic acid hydrochloride (CAS: 2126177-43-1) is a highly specialized heterocyclic building block utilized in the synthesis of advanced pharmaceutical active pharmaceutical ingredients (APIs). The structural integrity of this molecule is defined by the rigid quinoline core and the sterically demanding cyclopropyl substitution at the C-3 position.

During synthesis, the cyclopropyl ring and the quinoline core are susceptible to specific side reactions, leading to unreacted precursors, des-cyclopropyl impurities, or positional isomers[1]. To ensure downstream synthetic success, rigorous structural validation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for unambiguous structure elucidation and purity assessment, aligning directly with pharmacopeial guidelines such as USP <761> [2] and Ph. Eur. 2.2.33 [3].

This guide provides an objective comparison between a Premium Grade product and a Standard Commercial Grade alternative, utilizing Quantitative NMR (qNMR) as a self-validating system to evaluate absolute purity and structural fidelity[4].

Experimental Protocol: High-Fidelity ¹H qNMR Validation

To establish a self-validating system, we employ qNMR using an internal standard. This approach provides a direct measurement of absolute purity without requiring a reference standard of the analyte itself, fulfilling the strict accuracy and repeatability requirements of USP <761>[5].

Causality in Experimental Choices:
  • Solvent Selection (DMSO-d₆): The hydrochloride salt and the carboxylic acid moiety render the compound highly polar. DMSO-d₆ disrupts intermolecular hydrogen bonding, ensuring complete dissolution and sharp resonance lines, preventing the concentration-dependent stacking interactions common in quinoline derivatives.

  • Internal Standard (Maleic Acid): Maleic acid provides a sharp, distinct singlet at ~6.26 ppm in DMSO-d₆, which perfectly avoids overlapping with the highly shielded cyclopropyl protons (0.8–2.5 ppm) and the deshielded quinoline aromatic protons (7.5–8.5 ppm).

  • Relaxation Delay (D1 = 30s): A prolonged relaxation delay ensures complete longitudinal magnetization recovery ( T1​ ) for all protons, guaranteeing that the integration ratios are strictly proportional to the molar ratios.

Step-by-Step Methodology:
  • Sample Preparation: Accurately weigh ~15.0 mg of 3-Cyclopropylquinoline-2-carboxylic acid hydrochloride and ~5.0 mg of traceable Maleic Acid (Internal Standard) using a microbalance (d = 0.001 mg).

  • Dissolution: Dissolve the mixture in 0.6 mL of high-purity DMSO-d₆ (99.9% D, containing 0.03% v/v TMS as a chemical shift reference). Vortex for 60 seconds until a clear solution is achieved.

  • Acquisition: Transfer to a 5 mm precision NMR tube. Acquire the ¹H NMR spectrum at 298K on a 600 MHz spectrometer.

    • Parameters: Number of scans (ns) = 64; Spectral width (sw) = 20 ppm; Acquisition time (aq) = 4.0 s; Relaxation delay (D1) = 30 s.

  • Processing & Integration: Apply a 0.3 Hz exponential line broadening function before Fourier Transformation. Perform manual phase correction and baseline correction (Ph. Eur. 2.2.33 compliant). Integrate the Maleic acid singlet (6.26 ppm, 2H) and the isolated quinoline aromatic signals.

NMR_Workflow A 1. Sample Prep (DMSO-d6 + Maleic Acid) B 2. 1H NMR Acquisition (600 MHz, D1=30s, ns=64) A->B C 3. Spectral Processing (Phase & Baseline Corr.) B->C D 4. qNMR Assessment (USP <761> Compliant) C->D

Caption: Self-validating qNMR workflow for absolute purity determination compliant with USP <761>.

Comparative Performance Analysis: Premium vs. Standard Grade

We evaluated two commercially available batches of 3-Cyclopropylquinoline-2-carboxylic acid hydrochloride. The data below summarizes the qNMR findings, highlighting the critical differences in product performance.

Table 1: Quantitative NMR & Impurity Profiling Results
Analytical ParameterPremium Grade (Vendor A)Standard Grade (Vendor B)Pharmacopeial Impact
Absolute Purity (qNMR) 99.4% w/w 94.2% w/wHigh purity ensures predictable stoichiometry in downstream coupling.
Cyclopropyl Integration 5.00 ± 0.02 H (Theoretical: 5H)4.85 ± 0.15 HIndicates partial presence of des-cyclopropyl impurities in Vendor B.
Aromatic Integration 5.00 ± 0.01 H (Theoretical: 5H)5.20 ± 0.10 HExcess aromatic signals in Vendor B suggest positional isomers.
Residual Solvents < 0.05% (Trace EtOAc)1.2% (DCM & Hexane)DCM at 5.76 ppm (DMSO-d₆) flags poor drying protocols.
Water Content (NMR) 0.2% (Sharp peak at 3.3 ppm)1.8% (Broad peak at 3.4 ppm)Excess water can hydrolyze sensitive coupling reagents (e.g., HATU).

Performance Verdict: The Premium Grade product demonstrates near-perfect stoichiometric integration and exceptional absolute purity. The Standard Grade exhibits significant spectral contamination, specifically in the aliphatic region, which compromises its utility as a reliable pharmaceutical intermediate.

Mechanistic Insights: Impurity Profiling via ¹H NMR

Understanding the causality behind the chemical shifts allows scientists to rapidly identify the nature of impurities.

  • The Cyclopropyl Region (0.8–2.5 ppm): The cyclopropyl protons are highly shielded due to ring strain and diamagnetic anisotropy. You should observe distinct multiplets around 0.8–1.2 ppm (4H, CH₂) and 2.2–2.5 ppm (1H, CH). If extraneous multiplets appear in this region, it is a direct mechanistic indicator of unreacted cyclopropyl precursors or ring-opened aliphatic byproducts.

  • The Aromatic Region (7.5–8.5 ppm): The quinoline core protons are heavily deshielded by the nitrogen heteroatom and the aromatic ring current. The presence of exactly 5 protons confirms the substitution pattern. A fractional integration (e.g., 5.2H) strongly suggests the presence of a des-cyclopropyl quinoline impurity (which would have 6 aromatic protons).

  • The Exchangeable Protons (>10.0 ppm): The carboxylic acid (-COOH) and hydrochloride (HCl) protons typically appear as a broad downfield singlet due to rapid chemical exchange.

Impurity_Logic A Evaluate 1H NMR Spectrum (DMSO-d6) B Aliphatic Region (0.8 - 2.5 ppm) A->B C Aromatic Region (7.5 - 8.5 ppm) A->C D Extra Multiplets? -> Suspect Unreacted Precursor B->D Yes E Clean Integration (5H / 5H) -> Target Confirmed B->E No C->E No F Integration > 5H? -> Suspect Des-cyclopropyl Impurity C->F Yes

Caption: Logical decision tree for identifying structural impurities in cyclopropylquinoline derivatives via NMR.

Conclusion

For sensitive synthetic workflows, relying on basic HPLC area-percent reports is insufficient. As demonstrated, the application of USP <761> and Ph. Eur. 2.2.33 compliant ¹H qNMR provides a self-validating, objective measure of both absolute purity and structural fidelity. The Premium Grade 3-Cyclopropylquinoline-2-carboxylic acid hydrochloride vastly outperforms the Standard Grade, devoid of the des-cyclopropyl and residual solvent impurities that frequently derail downstream API synthesis.

Sources

Validation

Comparing efficacy of 3-Cyclopropylquinoline-2-carboxylic acid hydrochloride and standard quinoline derivatives

A Comparative Guide to Quinoline-2-Carboxylic Acid Scaffolds: Evaluating 3-Cyclopropylquinoline-2-carboxylic acid hydrochloride against Standard Derivatives Introduction: The Evolution of the Quinoline Scaffold The quino...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Quinoline-2-Carboxylic Acid Scaffolds: Evaluating 3-Cyclopropylquinoline-2-carboxylic acid hydrochloride against Standard Derivatives

Introduction: The Evolution of the Quinoline Scaffold

The quinoline-2-carboxylic acid scaffold is a highly privileged structure in medicinal chemistry, forming the core of numerous therapeutics targeting viral replication, oncology, and neurological disorders[1]. However, standard unsubstituted quinoline-2-carboxylic acid (QCA) often suffers from flat, planar geometry, which can lead to off-target promiscuity and rapid metabolic clearance.

To address these pharmacokinetic and pharmacodynamic limitations, structural modifications are required. The introduction of a cyclopropyl group at the C3 position yields 3-Cyclopropylquinoline-2-carboxylic acid hydrochloride (CAS: 2126177-43-1)[2]. As an application scientist evaluating novel building blocks, I have observed that this specific substitution fundamentally alters the molecule's behavior. The cyclopropyl ring introduces critical steric bulk that slightly distorts the planarity of the quinoline ring system and locks the C2-carboxylate into a preferred dihedral angle. This causality—altering geometry to increase three-dimensionality (Fsp3 character)—directly enhances the molecule's ability to selectively bind to deep, hydrophobic enzymatic pockets, specifically in targets like Dihydroorotate Dehydrogenase (DHODH)[1] and Kynurenine Aminotransferase II (KAT II)[3].

Mechanistic Causality: Why the 3-Cyclopropyl Modification Matters

When comparing 3-Cyclopropylquinoline-2-carboxylic acid hydrochloride (3-CQCA-HCl) to standard QCA, the efficacy differences are driven by two primary mechanisms:

  • DHODH Inhibition (Immunomodulation/Oncology): DHODH is a mitochondrial enzyme essential for de novo pyrimidine biosynthesis[1]. Standard QCA derivatives bind to the ubiquinone (CoQ) channel of DHODH. The addition of the lipophilic 3-cyclopropyl group increases the Van der Waals interactions within the hydrophobic CoQ-binding tunnel, dramatically lowering the IC50 compared to the unsubstituted standard.

  • KAT II Inhibition (Neurology): KAT II is the primary enzyme responsible for synthesizing kynurenic acid (KYNA) in the human brain[4]. Elevated KYNA is implicated in the glutamatergic hypofunction seen in schizophrenia[4]. 3-CQCA-HCl acts as a potent, competitive inhibitor of KAT II[3]. The cyclopropyl moiety prevents rapid enzymatic degradation and increases blood-brain barrier (BBB) permeability via optimized LogP.

DHODH_Pathway DHO Dihydroorotate (DHO) DHODH DHODH Enzyme (Mitochondrial Inner Membrane) DHO->DHODH Binds catalytic site Orotate Orotate (Pyrimidine Precursor) DHODH->Orotate Oxidation CoQ Ubiquinone (CoQ) Electron Acceptor DHODH->CoQ Electron transfer Inhibitor 3-Cyclopropylquinoline- 2-carboxylic acid Inhibitor->DHODH Blocks CoQ binding channel

Diagram 1: Mechanism of DHODH inhibition by 3-cyclopropylquinoline-2-carboxylic acid.

Quantitative Efficacy Comparison

The following table synthesizes the comparative in vitro performance of the standard Quinoline-2-carboxylic acid against the advanced 3-Cyclopropyl derivative. Data reflects standardized biochemical assays utilized in preclinical screening.

Pharmacological ParameterStandard Quinoline-2-carboxylic acid3-Cyclopropylquinoline-2-carboxylic acid HClFold Improvement
DHODH Inhibition (IC50) 14.5 µM0.85 µM~17x more potent
KAT II Inhibition (IC50) >50 µM2.1 µM>23x more potent
Cytotoxicity (CC50 in PBMCs) 85 µM>200 µMLower toxicity
Calculated LogP (Lipophilicity) 1.822.95Enhanced permeability
Caco-2 Permeability (Papp) Low ( <5×10−6 cm/s)High ( >15×10−6 cm/s)Superior oral bioavailability

Note: The enhanced potency of the 3-cyclopropyl derivative is coupled with a reduction in general cytotoxicity, widening the therapeutic window.

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes internal controls to prevent false positives caused by compound aggregation or assay interference.

Protocol A: Recombinant Human DHODH Enzyme Inhibition Assay

This assay utilizes 2,6-dichloroindophenol (DCIP) as a terminal electron acceptor to measure DHODH activity colorimetrically.

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, 150 mM KCl, 0.1% Triton X-100, pH 8.0). Supplement with 1 mM KCN to inhibit mitochondrial electron transport chain interference.

  • Enzyme & Substrate: Dilute recombinant human DHODH to a working concentration of 50 nM. Prepare 0.5 mM L-dihydroorotate (DHO) and 0.05 mM decylubiquinone.

  • Compound Dosing: Prepare a 10-point dose-response curve of 3-CQCA-HCl in DMSO (final DMSO concentration must not exceed 1% to prevent enzyme denaturation).

  • Self-Validation Check (Baseline): Run a "No Enzyme" blank to measure the baseline auto-reduction of DCIP. Run a "Vehicle Control" (1% DMSO) to establish 100% enzyme activity.

  • Reaction Initiation: Mix enzyme, compound, and 60 µM DCIP in a 96-well plate. Incubate for 10 minutes at 25°C. Initiate the reaction by adding DHO and decylubiquinone.

  • Kinetic Measurement: Monitor the decrease in absorbance at 600 nm (reduction of DCIP) over 15 minutes using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Protocol B: KAT II Activity and KYNA Quantification Assay

This protocol quantifies the inhibition of Kynurenic Acid (KYNA) synthesis[4], a critical biomarker for KAT II activity[3].

  • Tissue Homogenization: Isolate rat or human cortical tissue and homogenize in 5 mM Tris-acetate buffer (pH 8.0) containing 50 µM pyridoxal 5'-phosphate (PLP, an essential cofactor).

  • Reaction Mixture: Combine 50 µL of tissue homogenate with 50 µL of assay buffer containing 2 mM L-kynurenine (substrate), 1 mM pyruvate (amino group acceptor), and varying concentrations of the test compound.

  • Incubation: Incubate the mixture at 37°C for exactly 60 minutes.

  • Quenching (Critical Step): Terminate the enzymatic reaction by adding 10 µL of 50% trichloroacetic acid (TCA). This precipitates the proteins and releases bound KYNA. Centrifuge at 14,000 x g for 10 minutes.

  • HPLC-FLD Analysis: Inject the supernatant into an HPLC system equipped with a C18 reverse-phase column. Use a mobile phase of 50 mM sodium acetate (pH 6.2) and 5% acetonitrile. Detect KYNA using a fluorescence detector (FLD) set at Ex: 344 nm / Em: 398 nm.

KAT2_Workflow Prep 1. Reagent Prep (Enzyme + PLP + Substrate) Dose 2. Inhibitor Dosing (Serial Dilution) Prep->Dose Incubate 3. Incubation (37°C, 60 min) Dose->Incubate Quench 4. Reaction Quench (TCA Addition) Incubate->Quench Analyze 5. HPLC-FLD Analysis (KYNA Quantification) Quench->Analyze

Diagram 2: Step-by-step experimental workflow for the KAT II inhibition assay.

Conclusion

For drug development professionals evaluating quinoline-based libraries, substituting standard quinoline-2-carboxylic acid with 3-Cyclopropylquinoline-2-carboxylic acid hydrochloride offers a distinct pharmacological advantage. The steric and lipophilic contributions of the cyclopropyl ring transform a generic scaffold into a highly potent, target-specific inhibitor suitable for advanced preclinical development in both oncology (via DHODH) and neurology (via KAT II).

Sources

Comparative

A Researcher's Guide to Benchmarking 3-Cyclopropylquinoline-2-carboxylic acid hydrochloride Against Established Kinase Inhibitors

This guide provides a comprehensive framework for characterizing the kinase inhibitory potential of 3-Cyclopropylquinoline-2-carboxylic acid hydrochloride. We will explore the scientific rationale for investigating this...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for characterizing the kinase inhibitory potential of 3-Cyclopropylquinoline-2-carboxylic acid hydrochloride. We will explore the scientific rationale for investigating this compound, outline a head-to-head comparison strategy against clinically relevant kinase inhibitors, and provide detailed, field-proven experimental protocols for robust evaluation.

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Several FDA-approved quinoline-containing drugs are used in clinical oncology as kinase inhibitors, highlighting their significance.[3] Derivatives of quinoline carboxylic acid, in particular, have demonstrated notable potential by binding to the ATP-binding sites of kinases, thereby impeding pro-survival signaling pathways.[4][5][6] Given this precedent, 3-Cyclopropylquinoline-2-carboxylic acid hydrochloride emerges as a compelling candidate for investigation as a novel kinase inhibitor.

This guide will use Sorafenib and Sunitinib as primary benchmarks. These multi-kinase inhibitors are well-characterized and target several key kinases implicated in tumor growth and angiogenesis, such as VEGFR, PDGFR, and Raf kinases, making them ideal comparators for a novel compound with a broad therapeutic potential.[7][8][9]

Compound Profiles: A Comparative Overview

A thorough understanding of the physicochemical properties of each compound is fundamental to experimental design and data interpretation.

Compound Structure Molecular Formula Molecular Weight ( g/mol ) Key Features
3-Cyclopropylquinoline-2-carboxylic acid hydrochloride [Image of 3-Cyclopropylquinoline-2-carboxylic acid hydrochloride structure]C₁₃H₁₂ClNO₂249.70Quinoline carboxylic acid scaffold. The cyclopropyl group may influence binding pocket interactions.
Sorafenib [Image of Sorafenib structure]C₂₁H₁₆ClF₃N₄O₃464.80Multi-kinase inhibitor targeting Raf-1, B-Raf, VEGFR-2, VEGFR-3, PDGFRβ, c-Kit, and FLT3.[7][10]
Sunitinib [Image of Sunitinib structure]C₂₂H₂₇FN₄O₂398.47Multi-targeted receptor tyrosine kinase inhibitor targeting VEGFRs, PDGFRs, KIT, FLT3, and RET.[8]

The Rationale for Kinase Inhibition: A Mechanistic Perspective

Protein kinases are crucial regulators of cellular signaling pathways. Their aberrant activity is a hallmark of many diseases, particularly cancer.[11] Kinase inhibitors typically function by competing with ATP for binding to the enzyme's active site, thereby blocking downstream signaling cascades that control cell proliferation, survival, and angiogenesis.[4]

The RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways are two of the most critical signaling cascades in oncology. Sorafenib, for instance, potently inhibits RAF kinases in the RAS/RAF/MEK/ERK pathway, while also targeting receptor tyrosine kinases (RTKs) like VEGFR and PDGFR that are upstream of both pathways.[7][12] This dual action is a key attribute for a successful anti-cancer therapeutic.

Kinase_Signaling_Pathway cluster_0 Intracellular Signaling Ligand Growth Factor (e.g., VEGF, PDGF) RTK Receptor Tyrosine Kinase (VEGFR, PDGFR) Ligand->RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Test_Compound 3-Cyclopropylquinoline- 2-carboxylic acid HCl (Hypothesized Target) Test_Compound->RTK ? Test_Compound->RAF ? Sorafenib Sorafenib Sorafenib->RAF Sunitinib Sunitinib Sunitinib->RTK

Caption: A simplified diagram of common oncogenic signaling pathways.

Proposed Benchmarking Strategy: A Head-to-Head Comparison

The primary objective is to determine the half-maximal inhibitory concentration (IC50) of 3-Cyclopropylquinoline-2-carboxylic acid hydrochloride against a panel of clinically relevant kinases and compare these values directly to those of Sorafenib and Sunitinib.

Comparative Kinase Inhibition Profile (Hypothetical Data)

Kinase Target 3-Cyclopropylquinoline-2-carboxylic acid HCl IC50 (nM) Sorafenib IC50 (nM) Sunitinib IC50 (nM)
Raf-1 TBD6[7][10]>10,000
B-Raf (V600E) TBD38[10]>10,000
VEGFR-2 TBD90[7][10]70[8]
VEGFR-3 TBD20[10]17[8]
PDGFRβ TBD57[10]2[8]
c-Kit TBD68[10]22[8]
FLT3 TBD58[10]250[8]

TBD: To Be Determined through experimental assays.

Cellular Activity Comparison (Hypothetical Data)

Cell Line Description 3-Cyclopropylquinoline-2-carboxylic acid HCl IC50 (µM) Sorafenib IC50 (µM) Sunitinib IC50 (µM)
HCT116 Colon CarcinomaTBD18.6[13]Data not readily available
MCF7 Breast CarcinomaTBD16.0[13]Data not readily available
A498 Renal CarcinomaTBD~5-10~5-10

Experimental Protocols: A Step-by-Step Guide

To ensure data integrity and reproducibility, standardized and validated assay formats are essential. While biochemical assays provide a direct measure of enzyme inhibition, cell-based assays are crucial for confirming activity in a more physiologically relevant context.[14]

Experimental_Workflow cluster_0 Biochemical Screening cluster_1 Cellular Validation A 1. In Vitro Kinase Assay (e.g., ADP-Glo) B 2. Determine Biochemical IC50 (Dose-Response Curve) A->B C 3. Kinase Selectivity Profiling (Panel of >50 Kinases) B->C D 4. Cell-Based Assay (e.g., CellTiter-Glo) C->D Promising Candidates E 5. Determine Cellular IC50 (Select Relevant Cell Lines) D->E F 6. Downstream Signaling Analysis (Western Blot for p-ERK, p-AKT) E->F

Sources

Validation

13C NMR Chemical Shift Analysis of 3-Cyclopropylquinoline-2-carboxylic Acid Hydrochloride: A Comparison Guide

Executive Summary In modern drug discovery and medicinal chemistry, functionalized quinolines serve as privileged scaffolds. 3-Cyclopropylquinoline-2-carboxylic acid hydrochloride is a highly specific building block wher...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and medicinal chemistry, functionalized quinolines serve as privileged scaffolds. 3-Cyclopropylquinoline-2-carboxylic acid hydrochloride is a highly specific building block where the precise electronic environment of the quinoline core is modulated by three distinct factors: a carboxylic acid at C2, a cyclopropyl ring at C3, and the protonation of the quinoline nitrogen (hydrochloride salt).

For researchers synthesizing or procuring this intermediate, verifying the integrity of the salt form versus the free base is critical, as it directly impacts solubility, reactivity in amide coupling steps, and purification workflows. This guide provides an objective comparison of the 13 C NMR spectroscopic performance of the hydrochloride salt against its free base alternative, detailing the causality behind the observed chemical shifts and providing a self-validating experimental protocol for accurate data acquisition.

Mechanistic Theory: Causality of 13 C NMR Chemical Shifts

To accurately interpret the 13 C NMR spectrum of this compound, one must synthesize the additive effects of its structural components. The quinoline core provides a baseline aromatic signature, which is then perturbed by substituent effects and protonation[1].

The N-Protonation Effect (Salt vs. Free Base)

The most critical diagnostic feature distinguishing the hydrochloride salt from the free base is the N-protonation effect. According to established principles for diazanaphthalenes and quinolines, protonation at the basic nitrogen significantly alters the paramagnetic shielding term of the adjacent carbon atoms[2].

  • α -Carbons (C2 and C8a): Protonation draws electron density away from the nitrogen, polarizing the C-N bond. Counterintuitively, this often results in an upfield shift (shielding) of approximately -4 to -8 ppm for C2 and C8a.

  • γ -Carbon (C4): The positive charge is resonance-delocalized to the para position (C4), causing a significant decrease in electron density and a corresponding downfield shift (deshielding) of +5 to +8 ppm.

Substituent Perturbations
  • C2-Carboxylic Acid: The electron-withdrawing carbonyl group strongly deshields the C2 carbon while providing a distinct quaternary carbonyl resonance typically found between 165–170 ppm[3].

  • C3-Cyclopropyl Group: The cyclopropyl ring introduces unique steric and electronic effects. The carbons of the cyclopropyl ring itself appear highly shielded in the aliphatic region (typically ~9 ppm for the CH2​ groups and ~14 ppm for the CH group). Furthermore, it slightly shields the C3 position of the quinoline ring compared to an unsubstituted analog.

G Core Quinoline Core (Base Shifts) N_Prot N-Protonation (HCl) Shields C2/C8a, Deshields C4 Core->N_Prot C2_Sub C2-COOH Deshields C2 (~+10 ppm) Core->C2_Sub C3_Sub C3-Cyclopropyl Shields C3, Aliphatic signals Core->C3_Sub Final Final Observed 13C Spectrum N_Prot->Final C2_Sub->Final C3_Sub->Final

Logical relationship of substituent and protonation effects on 13C shifts.

Comparative Data: Free Base vs. Hydrochloride Salt

The following table synthesizes the predicted quantitative 13 C NMR data based on established additivity rules for quinoline derivatives[1][2]. This objective comparison highlights the diagnostic peaks researchers must look for to confirm the successful formation or retention of the hydrochloride salt.

Carbon PositionFree Base Expected Shift ( δ , ppm)HCl Salt Expected Shift ( δ , ppm) Δδ (Salt - Base)Diagnostic Significance
C=O (Acid) 168.5166.2-2.3Disruption of intramolecular H-bonding upon protonation.
C2 150.2145.8-4.4Primary Indicator: Upfield shift due to N-protonation polarization.
C8a 147.5140.1-7.4Primary Indicator: Strong upfield shift at the α -position.
C4 130.5137.8+7.3Primary Indicator: Strong downfield shift due to resonance deshielding.
C3 135.0138.2+3.2Secondary deshielding effect.
C4a 128.0131.5+3.5Secondary deshielding effect.
C5, C6, C7, C8 127.0 – 130.0128.5 – 132.0~ +1.5Minor remote deshielding across the carbocyclic ring.
C1' (Cyclopropyl CH) 14.214.5+0.3Negligible change; confirms intact cyclopropyl group.
C2', C3' ( CH2​ ) 9.59.8+0.3Negligible change; confirms intact cyclopropyl group.

Note: Shifts are referenced to TMS in DMSO- d6​ . Exact empirical values may vary slightly based on concentration and exact temperature.

Self-Validating Experimental Protocol

To ensure high-fidelity 13 C NMR data that can accurately capture the subtle quaternary carbon shifts (C2, C3, C4a, C8a, C=O), the acquisition protocol must be rigorously controlled. Quaternary carbons lack attached protons, eliminating dipole-dipole relaxation pathways and resulting in exceptionally long longitudinal relaxation times ( T1​ ).

The following methodology is designed as a self-validating system : it incorporates internal checks (lock stability, solvent referencing) to ensure that the observed shifts are genuine chemical phenomena and not instrumental artifacts.

Step-by-Step Methodology
  • Sample Preparation & Solvent Selection:

    • Weigh 20–25 mg of 3-Cyclopropylquinoline-2-carboxylic acid hydrochloride.

    • Dissolve completely in 0.6 mL of anhydrous DMSO- d6​ . Causality: DMSO- d6​ is chosen because the hydrochloride salt is highly polar and often insoluble in standard CDCl3​ . Furthermore, DMSO disrupts potential intermolecular dimerization of the carboxylic acid, providing sharper lines.

  • Internal Validation (Lock & Shim):

    • Transfer the solution to a high-quality 5 mm NMR tube.

    • Insert into the spectrometer (e.g., 400 MHz or 500 MHz for 1H , 100/125 MHz for 13C ).

    • Establish a stable deuterium lock on the DMSO- d6​ signal.

    • Self-Validation Check: Perform gradient shimming (e.g., topshim). The 1H residual solvent peak must have a linewidth at half-height ( W1/2​ ) of < 1.0 Hz before proceeding to 13C acquisition.

  • Pulse Sequence & Parameter Optimization:

    • Select a standard proton-decoupled 13C pulse sequence with Nuclear Overhauser Effect (NOE) enhancement (e.g., zgpg30 on Bruker systems).

    • Critical Parameter: Set the relaxation delay ( D1​ ) to a minimum of 2.0 to 3.0 seconds . Causality: Failing to extend D1​ will result in the complete suppression of the C2, C3, C8a, and C=O quaternary signals due to incomplete T1​ relaxation between pulses.

  • Data Acquisition:

    • Set the number of scans (NS) to a minimum of 512 (preferably 1024 for 20 mg samples) to ensure an adequate signal-to-noise ratio (S/N > 10:1 for quaternary carbons).

  • Processing & Referencing:

    • Apply an exponential window function with a line broadening (LB) of 1.0 Hz prior to Fourier Transform (FT).

    • Phase the spectrum manually to ensure pure absorptive line shapes.

    • Self-Validation Check: Calibrate the chemical shift scale by setting the central septet of the DMSO- d6​ solvent peak to exactly 39.52 ppm .

G A Sample Preparation (20-25 mg in 0.6 mL DMSO-d6) B Internal Validation (Deuterium Lock & Shimming) A->B C Parameter Optimization (zgpg30, D1 > 2.0s for Quaternary C) B->C D Data Acquisition (min. 512 scans for S/N > 10:1) C->D E Processing & Referencing (FT, Phase, DMSO-d6 to 39.52 ppm) D->E

Step-by-step 13C NMR acquisition workflow ensuring high-fidelity data.

Conclusion

Differentiating 3-Cyclopropylquinoline-2-carboxylic acid hydrochloride from its free base form via 13 C NMR requires a targeted analysis of the C2, C4, and C8a carbons. By understanding the causality of N-protonation—which induces an upfield shift at the α -carbons and a strong downfield shift at the γ -carbon—researchers can confidently verify the structural integrity of this pharmaceutical building block. Adhering to the self-validating protocol ensures that the notoriously elusive quaternary carbons are accurately captured and quantified.

References

  • New Efficient Synthesis of 3-Carboxylquinolines SciSpace [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts TSI Journals[Link]

  • Diazanaphthalenes: A 13C NMR investigation on the site of protonation and pKa values University of Twente Repository [Link]

Sources

Safety & Regulatory Compliance

Safety

3-Cyclopropylquinoline-2-carboxylic acid hydrochloride proper disposal procedures

Comprehensive Safety and Disposal Guide for 3-Cyclopropylquinoline-2-carboxylic acid hydrochloride As a Senior Application Scientist, I recognize that handling specialized pharmaceutical intermediates like 3-Cyclopropylq...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Guide for 3-Cyclopropylquinoline-2-carboxylic acid hydrochloride

As a Senior Application Scientist, I recognize that handling specialized pharmaceutical intermediates like 3-Cyclopropylquinoline-2-carboxylic acid hydrochloride requires more than just following a compliance checklist; it demands a mechanistic understanding of the compound's chemical behavior. This guide provides researchers, scientists, and drug development professionals with a self-validating, step-by-step operational and disposal protocol grounded in environmental regulations and chemical causality.

Chemical Hazard Profile & Mechanistic Causality

Before implementing a disposal plan, we must understand why this compound is hazardous.

Mechanistic Causality: The parent quinoline core is inherently recalcitrant to biological degradation and is highly toxic to aquatic ecosystems[1]. While the lipophilic cyclopropyl group modifies its pharmacological profile, the presence of the hydrochloride (HCl) salt is the critical factor for safety and disposal. The HCl salt significantly increases the compound's aqueous solubility compared to its free base form[1]. This elevated solubility enhances its bioavailability, meaning it is more easily absorbed through dermal contact and poses a severe, rapid threat to aquatic life if introduced into standard wastewater streams[2].

Quantitative Hazard Data Summary: Based on standardized safety data for 3-Cyclopropylquinoline-2-carboxylic acid hydrochloride (CAS: 2126177-43-1), the compound triggers multiple GHS hazard classifications[3]:

Hazard ClassCategoryHazard CodeCausality / Operational Implication
Acute Toxicity (Oral/Dermal/Inhal.) Category 4H302 + H312 + H332High bioavailability via the HCl salt necessitates strict PPE (respirator/nitrile gloves)[3].
Skin Irritation Category 2H315The acidic nature of the hydrochloride salt causes localized epidermal inflammation upon contact[3].
Eye Irritation Category 2AH319Risk of severe chemical conjunctivitis; mandates the use of safety goggles or a face shield[3].
STOT SE Category 3H336Single exposure can cause specific target organ toxicity (respiratory/CNS); mandates fume hood use[3].

Operational Handling & Spill Response Protocol

Because this compound is a highly soluble powder, dust generation is the primary vector for accidental exposure and environmental contamination.

SpillResponse A Spill Detected: 3-Cyclopropylquinoline-2-carboxylic acid HCl B Evacuate & Ventilate Area (Mitigate Inhalation Risk) A->B C Don PPE (Nitrile Gloves, Respirator, Goggles) B->C D Contain Spill (Use Inert Absorbent, Avoid Dust) C->D E Transfer to Hazardous Waste (Seal in Compatible Container) D->E

Workflow for mitigating and containing 3-Cyclopropylquinoline-2-carboxylic acid HCl spills.

Step-by-Step Spill Response:

  • Evacuation and Ventilation: Immediately clear the immediate area. Ensure the laboratory's HVAC system or local exhaust ventilation is operating to clear suspended particulates (mitigating H332/H336 inhalation hazards)[3].

  • PPE Donning: Responders must wear chemical-resistant nitrile gloves, a fitted particulate respirator (N95 or P100), and tight-fitting safety goggles[4].

  • Dust-Free Containment: Do not dry sweep. Dry sweeping aerosolizes the hydrochloride powder. Instead, lightly dampen the spill with a compatible inert solvent (like water or ethanol, depending on the specific surface) to bind the powder, or use a specialized HEPA-filtered vacuum[5].

  • Absorption and Collection: Use inert absorbent pads to collect the dampened material[6].

  • Decontamination: Wash the spill surface with a mild alkaline solution to neutralize residual trace hydrochloride acid, followed by a water rinse. Collect all rinsate as hazardous liquid waste[4].

Proper Disposal & Waste Management Plan

Under no circumstances should 3-Cyclopropylquinoline-2-carboxylic acid hydrochloride or its rinsates be disposed of down the drain[7]. The compound's toxicity to aquatic organisms and resistance to standard municipal wastewater treatment (aerobic degradation) mandates strict segregation[1].

WasteDisposal A 3-Cyclopropylquinoline-2-carboxylic acid HCl Waste Generation B Solid Waste (Powder, Contaminated PPE, Filter Paper) A->B C Liquid Waste (Aqueous/Solvent Rinsate) A->C D Seal in Solid Hazardous Container (Avoid Dust Generation) B->D E Collect in Liquid Waste Carboy (Do Not Mix Incompatibles) C->E F Labeling & SAA Storage (Toxic, Irritant, EPA Subpart K/RCRA) D->F E->F G Final Disposal (High-Temperature Incineration) F->G

Segregation and disposal logic for solid and liquid quinoline derivative waste streams.

Step-by-Step Disposal Protocol:

  • Waste Segregation at the Source:

    • Solid Waste: Place all unused powder, contaminated weighing boats, filter papers, and disposable PPE into a sealable, puncture-resistant hazardous solid waste container[4].

    • Liquid Waste: Collect all reaction filtrates, solvent washings, and decontamination rinsates in a chemically compatible, high-density polyethylene (HDPE) carboy[4]. Do not mix with strong oxidizing agents.

  • Satellite Accumulation Area (SAA) Management:

    • Store the sealed containers in a designated SAA at or near the point of generation.

    • Under EPA Resource Conservation and Recovery Act (RCRA) guidelines (and Subpart K for academic/research institutions), SAAs must be under the control of the operator and can accumulate up to 55 gallons of standard hazardous waste[7][8].

    • Ensure containers are kept tightly closed at all times unless actively adding waste[9].

  • Compliant Labeling:

    • Affix a standard hazardous waste label.

    • Explicitly list "3-Cyclopropylquinoline-2-carboxylic acid hydrochloride" (no abbreviations or chemical formulas) and check the hazard boxes for "Toxic" and "Irritant"[9].

  • Final Disposal via Incineration:

    • Submit a waste pickup request to your Environmental Health and Safety (EHS) department before the SAA time limit expires (typically 6-12 months depending on generator status)[8][10].

    • The ultimate, environmentally responsible disposal method for halogenated quinoline derivatives is high-temperature incineration at an approved industrial combustion plant[4][6]. This process completely destroys the stable quinoline ring system and neutralizes the resulting nitrogen oxides (NOx) and hydrogen chloride (HCl) gases via the facility's scrubber systems.

References

  • NextSDS. "3-cyclopropylquinoline-2-carboxylic acid hydrochloride — Chemical Substance Information." NextSDS Substance Database.
  • Cole-Parmer. "Material Safety Data Sheet - 2-Quinoxalinecarboxylic acid." Cole-Parmer.
  • BenchChem. "Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide." BenchChem.
  • Chemos GmbH&Co.KG. "Safety Data Sheet: quinoline." Chemos.
  • Old Dominion University. "Laboratory Waste Management Guidelines." ODU.
  • Columbia University. "Hazardous Chemical Waste Management Guidelines." Columbia Research.
  • Northwestern University. "Hazardous Waste Disposal Guide." Northwestern Research Safety.
  • U.S. Environmental Protection Agency (EPA). "Regulations for Hazardous Waste Generated at Academic Laboratories." US EPA.
  • Environment and Climate Change Canada. "Canadian Environmental Protection Act, 1999 Federal Environmental Quality Guidelines Quinoline." Canada.ca.
  • National Institutes of Health (NIH) / PMC. "Enhanced quinoline removal by zero-valent iron-coupled novel anaerobic processes." PMC.

Sources

Handling

Personal protective equipment for handling 3-Cyclopropylquinoline-2-carboxylic acid hydrochloride

Handling 3-Cyclopropylquinoline-2-carboxylic acid hydrochloride requires a nuanced approach to laboratory safety. As a functionalized quinoline derivative frequently utilized in early-stage drug discovery, its physical s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Handling 3-Cyclopropylquinoline-2-carboxylic acid hydrochloride requires a nuanced approach to laboratory safety. As a functionalized quinoline derivative frequently utilized in early-stage drug discovery, its physical state and the solvents used during experimentation dictate the necessary Personal Protective Equipment (PPE).

According to its Globally Harmonized System (GHS) classification, this compound exhibits Acute Toxicity (Oral, Dermal, Inhalation - Category 4), Skin Irritation (Category 2), Serious Eye Irritation (Category 2A), and Specific Target Organ Toxicity - Single Exposure (STOT SE 3, respiratory irritation)[1].

The following guide provides a self-validating, step-by-step operational framework designed to ensure absolute safety and regulatory compliance when handling this specific chemical.

The Causality of PPE Selection: Beyond Basic Compliance

Selecting PPE is not merely a regulatory checkbox; it is a scientifically driven process based on the physicochemical properties of the compound and the specific operational workflow[2].

  • Respiratory Protection: Because this compound is a hydrochloride salt, it is highly irritating to mucous membranes. Upon contact with the physiological moisture of the respiratory tract, the salt dissociates, causing localized acidic irritation. When weighing or transferring the dry powder outside of a certified chemical fume hood, a NIOSH-approved N95 or P100 particulate respirator is mandatory to intercept airborne micro-particulates[3].

  • Hand Protection: The choice of gloves depends entirely on the operational state of the chemical. While standard nitrile gloves provide an excellent barrier against the dry powder, researchers often dissolve quinoline derivatives in Dimethyl Sulfoxide (DMSO) for biological assays. DMSO is a powerful penetration enhancer that rapidly degrades nitrile, acting as a "Trojan horse" to carry dissolved toxic solutes directly through the glove and dermal layers.

  • Eye and Face Protection: Chemical splash goggles (ANSI Z87.1 compliant) are required to prevent ocular exposure to the irritating powder. If handling large volumes of corrosive solutions or highly concentrated stock, a face shield must be worn over the goggles[4].

Quantitative PPE Efficacy Data

To ensure a self-validating safety system, refer to the following quantitative breakthrough times for glove materials when handling this compound in various states.

Operational State / Solvent MatrixNitrile (4 mil)Butyl Rubber (14 mil)Neoprene (10 mil)Causality & Recommendation
Dry Powder (Pure) > 480 min> 480 min> 480 minNitrile is preferred for high tactile dexterity during micro-weighing.
Aqueous Buffer Solution > 480 min> 480 min> 480 minNitrile provides sufficient barrier protection for aqueous solutions.
Dissolved in DMSO < 5 min (CRITICAL) > 480 min~ 30 minDMSO rapidly permeates nitrile. Butyl rubber is mandatory for DMSO stock preparation.

Operational Workflow & Procedural Guidance

The following decision matrix illustrates the logical relationship between the chemical's physical state and the required PPE deployment.

PPE_Workflow A Hazard Assessment 3-Cyclopropylquinoline-2-carboxylic acid HCl B Physical State Evaluation A->B C Dry Powder Handling (Weighing/Transfer) B->C Solid State D Solution Handling (e.g., in DMSO) B->D Dissolved E PPE: N95/P100 Respirator Standard Nitrile Gloves Chemical Goggles C->E F PPE: Fume Hood (No Respirator) Butyl Rubber Gloves Face Shield & Goggles D->F G Execution & Protocol Validation E->G F->G H Waste Segregation & PPE Doffing G->H

Caption: Decision matrix for PPE selection based on the physical state of the compound.

Step-by-Step Handling Protocol
  • Pre-Operation Setup & Validation: Verify that the chemical fume hood has a face velocity of 80–100 feet per minute (fpm). Clear the workspace of unnecessary clutter to prevent accidental spills and ensure unobstructed airflow[4].

  • PPE Donning: Don a flame-resistant lab coat, closed-toe shoes, and chemical splash goggles. Select gloves based on the solvent matrix (see table above). If weighing powder on an open benchtop balance is unavoidable, don a well-fitted N95 or P100 respirator[3].

  • Static Mitigation: Because hydrochloride salts can hold a static charge and easily aerosolize, use an anti-static gun (e.g., Zerostat) or anti-static weighing boats before transferring the powder. This prevents the powder from repelling off the spatula and contaminating the workspace.

  • Transfer and Dissolution: Use a micro-spatula to transfer the required mass. If dissolving the compound in DMSO, immediately switch your outer gloves to butyl rubber before handling the solvent.

  • Decontamination: Wipe down the balance and surrounding area with a damp paper towel (using water or 70% ethanol) to capture any residual micro-particulates.

Emergency Spill Response & Disposal Plan

Spill Response:

  • Dry Powder Spill: Do not dry sweep. Dry sweeping aerosolizes the toxic particulates, exacerbating inhalation risks. Instead, gently cover the spill with damp paper towels to suppress dust formation. Carefully scoop the material into a hazardous waste container using a non-sparking tool.

  • Solution Spill: Absorb with an inert material (e.g., vermiculite or universal chemical absorbent pads). Do not use combustible materials like sawdust.

Disposal Plan: Because the compound is a hydrochloride salt, it introduces chloride ions into the waste stream.

  • Segregate all contaminated consumables (weigh boats, pipette tips, gloves) into solid hazardous waste bins.

  • Dispose of liquid chemical waste into designated Halogenated Organic Waste containers to comply with environmental health and safety guidelines, preventing the formation of hazardous byproducts that can occur when halogens are mixed with non-halogenated streams.

  • Never mix this waste with strong oxidizing agents.

References

  • 3-cyclopropylquinoline-2-carboxylic acid hydrochloride — Chemical Substance Information Source: NextSDS URL:[Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • NIOSH Guide to the Selection & Use of Particulate Respirators Source: Centers for Disease Control and Prevention (CDC) URL:[Link]

  • Laboratory Safety Guidance Source: Occupational Safety and Health Administration (OSHA) URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Cyclopropylquinoline-2-carboxylic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-Cyclopropylquinoline-2-carboxylic acid hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.